Potassium persulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;sulfonatooxy sulfate | |
|---|---|---|
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InChI |
InChI=1S/2K.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |
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InChI Key |
USHAGKDGDHPEEY-UHFFFAOYSA-L | |
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Canonical SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+] | |
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Molecular Formula |
K2O8S2, K2S2O8 | |
| Record name | POTASSIUM PERSULFATE | |
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| Record name | potassium persulfate | |
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| URL | https://en.wikipedia.org/wiki/Potassium_persulfate | |
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DSSTOX Substance ID |
DTXSID4029690 | |
| Record name | Potassium persulfate | |
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Molecular Weight |
270.33 g/mol | |
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Physical Description |
Potassium persulfate appears as a white crystalline solid. Specific gravity 2.477. Decomposes below 100 °C., Dry Powder; Pellets or Large Crystals, Colorless to white, odorless solid; [Merck Index] Decomposes below 100 deg C; [CAMEO] Hygroscopic; [CHEMINFO] Colorless or white solid; Soluble in water; [MSDSonline], WHITE CRYSTALS., White crystalline solid. | |
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| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), potassium salt (1:2) | |
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Solubility |
1.75 G IN 100 CC OF WATER @ 0 °C, 5.2 G IN 100 CC OF HOT WATER @ 20 °C, INSOL IN ALCOHOL, Solubility in water, g/100ml at 20 °C: 5.2 | |
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Density |
2.477, 2.5 g/cm³ | |
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Vapor Density |
2.48 | |
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Color/Form |
COLORLESS, TRICLINIC CRYSTALS, WHITE CRYSTALS | |
CAS No. |
7727-21-1 | |
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| Record name | Potassium persulfate | |
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Synthesis and Production Methodologies of Potassium Persulfate
Electrolytic Synthesis Routes
Electrolytic methods are a cornerstone of industrial potassium persulfate production, leveraging electrochemical processes to achieve high purity and efficiency.
2 KHSO₄ → K₂S₂O₈ + H₂ atamankimya.comsciencemadness.orgwikipedia.org
To enhance the efficiency and prevent the reduction of the formed persulfate at the cathode, a diaphragm-less electrolytic cell can be utilized. google.com The process's success hinges on maintaining a low temperature and high current density to favor the formation of the persulfate. atamankimya.comwikipedia.org An electrolyte composition of three moles of potassium bisulfate to one mole of sulfuric acid creates an environment where the produced this compound is nearly insoluble, facilitating its precipitation and separation. google.com
Direct electrolysis of potassium sulfate (B86663) (K₂SO₄) is another pathway, although it has been historically challenged by low current efficiency. google.comatamankimya.com This method involves the electrolysis of an electrolyte containing only potassium salts. google.com However, issues such as the low ionic concentration of the electrolyte and the deposition of persulfate on the anode have limited its practicality. google.com
A more common approach involves first producing ammonium (B1175870) persulfate via electrolysis of a solution containing ammonium sulfate and sulfuric acid. atamanchemicals.comchembk.com The HSO₄⁻ ions discharge at the anode to form peroxydisulfuric acid, which then reacts with ammonium sulfate to generate ammonium persulfate. atamanchemicals.comchembk.com Subsequently, potassium sulfate is added to induce a double decomposition reaction, yielding this compound upon cooling and crystallization. chembk.comatamanchemicals.com
The reactions are as follows:
Anode Reaction: 2HSO₄⁻ - 2e⁻ → H₂S₂O₈ atamanchemicals.comchembk.com
Cathode Reaction: 2H⁺ + 2e⁻ → H₂ atamanchemicals.com
Formation of Ammonium Persulfate: (NH₄)₂SO₄ + H₂S₂O₈ → (NH₄)₂S₂O₈ + H₂SO₄ atamanchemicals.comchembk.com
Double Decomposition: (NH₄)₂S₂O₈ + K₂SO₄ + H₂SO₄ → K₂S₂O₈ + 2NH₄HSO₄ atamanchemicals.comchembk.com
Chemical Synthesis Pathways
Chemical synthesis offers alternative routes to this compound, often involving displacement reactions or powerful oxidizing agents.
A widely used chemical method involves the reaction of ammonium peroxydisulfate (B1198043) ((NH₄)₂S₂O₈) with potassium bisulfate (KHSO₄). atamankimya.comwikipedia.org This method leverages the lower solubility of this compound compared to ammonium peroxydisulfate. When a solution of ammonium peroxydisulfate is treated with potassium bisulfate, this compound precipitates out and can be collected. sciencemadness.orgwikipedia.org This method can also be performed by adding potassium bisulfate to an electrolyzed solution of ammonium bisulfate. biobasic.comatamanchemicals.com
In principle, this compound can be synthesized by the chemical oxidation of potassium sulfate using elemental fluorine. atamankimya.comwikipedia.orgatamanchemicals.com Bubbling fluorine gas through an aqueous solution of potassium bisulfate or potassium sulfate can yield potassium peroxydisulfate. sciencemadness.org This powerful oxidation reaction can also proceed in the absence of water. sciencemadness.org The reaction is represented as:
F₂ + 2KHSO₄ → K₂S₂O₈ + 2HF biobasic.com
While scientifically feasible, the practical application of this method is limited due to the hazards and costs associated with using elemental fluorine.
Another established chemical synthesis route is the reaction between ammonium persulfate and potassium hydroxide (B78521). google.combuychemjapan.com In this process, an aqueous solution of ammonium persulfate is reacted with potassium hydroxide. chembk.com The resulting ammonia (B1221849) is removed, and the this compound is then separated by cooling or vacuum concentration and subsequent drying. chembk.combuychemjapan.com To obtain high-purity this compound with a low sulfate content, a portion of the potassium hydroxide can be added to the mother liquor after the initial crystallization to precipitate and remove potassium sulfate byproducts, allowing the mother liquor to be recycled. google.com
Fundamental Reaction Mechanisms and Decomposition Pathways of Potassium Persulfate
Thermal Decomposition Mechanisms
Thermal activation is a common method to initiate the decomposition of potassium persulfate. In aqueous solutions, heating persulfate leads to the cleavage of the peroxy bond, generating reactive species that drive further reactions.
The principal pathway for the thermal decomposition of this compound in an aqueous solution is the symmetrical, homolytic cleavage of the peroxide bond. researchgate.netresearchgate.net This bond fission requires a significant energy input to overcome its dissociation energy, which is estimated to be between 140 and 213.3 kJ/mol. frontiersin.orgnih.gov The reaction typically becomes significant at temperatures above 50°C. frontiersin.orgnih.gov
This uncatalyzed thermal decomposition is a first-order reaction that yields two sulfate (B86663) radical anions (SO₄•⁻) for each persulfate dianion (S₂O₈²⁻) that breaks apart. researchgate.netrsc.orgtechno-press.org
Reaction: S₂O₈²⁻ + heat → 2 SO₄•⁻ techno-press.orgwikipedia.org
The sulfate radical is a powerful oxidizing agent that can initiate various chemical processes, including polymerization. calibrechem.com The kinetics of this thermal decomposition have been characterized using methods like differential scanning calorimetry (DSC). rsc.org
Following the formation of sulfate radicals via thermal decomposition, oxygen gas is often evolved. The pathway for oxygen liberation depends on the subsequent reactions of the sulfate radicals. In aqueous solutions, the sulfate radical can react with water to produce a hydroxyl radical (•OH) and a sulfate ion. techno-press.org
Reaction: SO₄•⁻ + H₂O → SO₄²⁻ + •OH + H⁺ techno-press.org
The highly reactive hydroxyl radicals can then undergo further reactions, including a disproportionation reaction that ultimately forms water and oxygen. techno-press.org It has been demonstrated that the oxygen liberated during this uncatalyzed thermal reaction originates from the water molecules, not the persulfate ion itself. researchgate.net
An alternative mechanism, particularly at higher temperatures (around 210°C) and in thin-layer specimens, suggests the decomposition of this compound into potassium sulfate, sulfur trioxide (SO₃), and oxygen. akjournals.com
Reaction: K₂S₂O₈ → K₂SO₄ + SO₃ + ½ O₂ akjournals.com
Acid-Catalyzed Decomposition Mechanisms
The decomposition of this compound is significantly influenced by the pH of the solution. In acidic conditions, an alternative decomposition pathway becomes prominent, competing with the simple thermal homolysis.
In the presence of acid, this compound decomposition can proceed via an acid-catalyzed pathway characterized by an unsymmetrical rupture of the O-O bond. researchgate.netresearchgate.net This heterolytic fission occurs within the persulfuric acid ion (HS₂O₈⁻), which forms in acidic solution. researchgate.nettechno-press.org The rupture of this ion yields sulfur tetroxide (SO₄) and a bisulfate ion (HSO₄⁻). researchgate.netresearchgate.net
Reaction at pH < 1.5: S₂O₈²⁻ + H⁺ ⇌ HS₂O₈⁻ HS₂O₈⁻ → SO₄ + HSO₄⁻ techno-press.org
The fate of the sulfur tetroxide intermediate is dependent on the acid concentration. In dilute acid solutions, it rapidly decomposes to form sulfuric acid and oxygen. researchgate.net Notably, in this acid-catalyzed pathway, the evolved oxygen originates from the persulfate ion. researchgate.net In more strongly acidic solutions (e.g., 2 to 5 M perchloric or sulfuric acid), the sulfur tetroxide is hydrolyzed to form Caro's acid (peroxymonosulfuric acid, H₂SO₅). researchgate.nettechno-press.org
-d[S₂O₈²⁻]/dt = k₁[S₂O₈²⁻] + k₂[H⁺][S₂O₈²⁻] researchgate.net
Here, k₁ represents the rate constant for the uncatalyzed thermal decomposition, and k₂ is the rate constant for the acid-catalyzed reaction. The acid-catalyzed pathway has a lower activation energy (26.0 kcal/mol) compared to the uncatalyzed reaction (33.5 kcal/mol), indicating its favorability under acidic conditions. researchgate.net
Ionic strength also plays a role; the rate of the acid-catalyzed reaction decreases as the ionic strength of the solution increases, whereas the rate of the uncatalyzed reaction is largely independent of ionic strength. researchgate.net
Activated Decomposition Pathways
Beyond thermal and acid-catalyzed routes, the decomposition of this compound can be initiated or accelerated through various other activation methods. These methods are crucial for applications like advanced oxidation processes (AOPs) for environmental remediation. Activation is generally aimed at efficiently generating sulfate radicals through the homolytic cleavage of the O-O bond. tul.cz
Common activation methods include:
Ultraviolet (UV) Radiation: Similar to heat, UV energy can induce the homolytic cleavage of the O-O bond to produce two sulfate radicals. frontiersin.orgnih.gov A wavelength of 254 nm is often used for this purpose. tul.cz
Transition Metals: Homogeneous or heterogeneous transition metal ions (e.g., Fe²⁺, Co²⁺) can activate persulfate through a one-electron transfer reaction, effectively producing a sulfate radical and a higher oxidation state metal ion. tul.czysu.am
Alkaline Activation: At high pH (typically > 11), a base-catalyzed hydrolysis of persulfate can occur, leading to the formation of hydroperoxide, which can then initiate radical formation pathways that generate sulfate, hydroxyl, and superoxide (B77818) radicals. tul.czclu-in.org
Ultrasonic Activation: The high temperatures (up to 5,000 K) and pressures generated within collapsing cavitation bubbles during ultrasonication can cause the homolytic fission of the persulfate O-O bond, yielding sulfate radicals. nih.gov
Photochemical Activation
Photochemical activation, or photolysis, utilizes ultraviolet (UV) radiation to supply the energy required to break the O–O bond within the persulfate anion. When aqueous solutions of this compound are exposed to UV light, typically at wavelengths less than 280 nm, the persulfate ion absorbs the energy, leading to the homolytic cleavage of the peroxide bond. google.com This process yields two sulfate radicals (SO₄•⁻), as shown in the reaction below.
S₂O₈²⁻ + hv (UV light) → 2SO₄•⁻
In aqueous environments, the highly reactive sulfate radicals can subsequently react with water molecules or hydroxide (B78521) ions (OH⁻) to produce hydroxyl radicals (•OH), another powerful oxidizing species. nih.gov
SO₄•⁻ + H₂O → HSO₄⁻ + •OH SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH
The generation of both sulfate and hydroxyl radicals makes UV-activated persulfate a robust advanced oxidation process (AOP). koreascience.kr Studies have shown that sunlight can also accelerate the decomposition of persulfate solutions. sci-hub.se The efficiency of photochemical activation is influenced by factors such as the intensity of the light source, the concentration of persulfate, and the pH of the solution. nih.gov
Metal-Catalyzed Activation
Transition metals, particularly those with variable oxidation states such as iron (II), silver (I), copper (II), and cobalt (II), can act as catalysts to activate this compound at ambient temperatures. nih.gov Ferrous iron (Fe²⁺) is one of the most commonly used activators. scielo.org.ar The activation mechanism involves a single-electron transfer from the metal ion to the persulfate anion, which induces the cleavage of the O–O bond. This generates a sulfate radical and a sulfate anion, while the metal ion is oxidized to a higher valence state.
The general reaction with a metal catalyst (Mⁿ⁺) is:
S₂O₈²⁻ + Mⁿ⁺ → M⁽ⁿ⁺¹⁾⁺ + SO₄•⁻ + SO₄²⁻
For example, with ferrous iron (Fe²⁺):
S₂O₈²⁻ + Fe²⁺ → Fe³⁺ + SO₄•⁻ + SO₄²⁻
The oxidized metal ion (e.g., Fe³⁺) can be reduced back to its lower oxidation state by reacting with another persulfate molecule, thereby regenerating the catalyst, although this regeneration step is often slow. rsc.org
Fe³⁺ + S₂O₈²⁻ → Fe²⁺ + S₂O₈•⁻
Ultrasound-Assisted Activation
Ultrasound-assisted activation, also known as sonolysis or sonochemical activation, employs high-frequency sound waves (typically >20 kHz) to decompose this compound. The underlying mechanism is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. researchgate.net The implosion of these cavitation bubbles creates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm). researchgate.net
This intense localized energy is sufficient to cause the thermal decomposition of the persulfate anion at the water-bubble interface, cleaving the O–O bond and generating sulfate radicals. deepdyve.com
S₂O₈²⁻ +))) (Ultrasound) → 2SO₄•⁻
In addition to directly activating persulfate, ultrasound can also cause the homolysis of water molecules within the collapsing bubbles, producing hydroxyl (•OH) and hydrogen (H•) radicals. deepdyve.com This combined generation of multiple radical species (SO₄•⁻ and •OH) enhances the oxidative power of the system. researchgate.netmdpi.com The effectiveness of sonolysis depends on parameters such as the ultrasonic frequency, power density, temperature, and the concentration of persulfate. mdpi.com
Kinetic Studies of this compound Decomposition
The study of decomposition kinetics is essential for understanding the rate and mechanism of radical generation from this compound under various conditions. This involves employing specialized analytical techniques to monitor the reaction progress and determining key kinetic parameters.
Experimental Methodologies for Kinetic Analysis (e.g., ESR, Gasometric Methods, In-situ IR Spectroscopy)
Several experimental methods are utilized to analyze the kinetics of this compound decomposition:
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this is a highly specific technique for the direct detection and identification of paramagnetic species, including free radicals like the sulfate radical (SO₄•⁻) and hydroxyl radical (•OH). researchgate.netca.gov By using spin-trapping agents (e.g., DMPO, TEMPO), which react with the highly transient radicals to form more stable radical adducts, ESR allows for the quantification and kinetic study of radical formation during persulfate decomposition. researchgate.netca.gov Studies have used ESR to investigate the influence of H-donors, surfactants, pH, and temperature on the decomposition kinetics. researchgate.net
Gasometric Methods: This technique measures the volume of gas evolved over time during a chemical reaction. In the thermal decomposition of aqueous this compound in the absence of oxidizable substrates (H-donors), oxygen is evolved quantitatively. researchgate.netdeepdyve.com By monitoring the rate of oxygen evolution, the rate of persulfate decomposition can be determined. researchgate.netresearchgate.net This method is particularly useful for studying the effects of temperature and pH on the decomposition rate. researchgate.netdeepdyve.com
In-situ Infrared (IR) Spectroscopy: This real-time monitoring technique allows for the tracking of reactant and product concentrations during a reaction without the need for sampling. koreascience.krepa.gov For instance, in polymerization reactions initiated by this compound, in-situ IR can monitor the disappearance of monomer-specific peaks (e.g., the =C-H bending mode of acrylamide), providing data to calculate the rate of polymerization, which is directly related to the rate of initiator decomposition. koreascience.kr
Activation Energies and Rate Constants
The decomposition of this compound is a temperature-dependent process. The rate of this reaction is often described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and temperature.
The thermal decomposition of persulfate is a first-order reaction. google.com The activation energy for the uncatalyzed thermal decomposition in aqueous solution has been reported to be in the range of 119–129 kJ/mol (approximately 28.5–30.8 kcal/mol) under neutral conditions. mdpi.com An acid-catalyzed pathway exists with a lower activation energy of about 26.0 kcal/mol (approx. 109 kJ/mol). researchgate.net Different studies have reported various values depending on the specific conditions.
| Activation Method | Condition | Activation Energy (Ea) | Rate Constant (k) | Reference |
| Thermal | Uncatalyzed (Neutral pH) | 119-129 kJ/mol | - | mdpi.com |
| Thermal | Uncatalyzed (50 °C) | 33.5 kcal/mol (~140 kJ/mol) | - | researchgate.net |
| Thermal | Acid-catalyzed (50 °C) | 26.0 kcal/mol (~109 kJ/mol) | - | researchgate.net |
| Thermal | In DMSO (DSC analysis) | ~134 kJ/mol | - | rsc.org |
| Thermal | Aqueous (50 °C) | 35.5 kcal/mol (~148.5 kJ/mol) | 1x10⁻⁶ s⁻¹ | google.com |
| Fe²⁺ Activated | Electrolytic System (pH ~3) | - | k₁ = 0.00053•Iᵥ + 0.059 min⁻¹ | nih.gov |
Table is interactive and can be sorted.
The rate constants for persulfate decomposition vary significantly based on the activation method and environmental conditions like oxidant concentration and pH. For example, in the degradation of 1,4-dioxane (B91453) at 25°C, the pseudo-first-order rate constant increased from 0.95 × 10⁻⁴ s⁻¹ to 3.08 × 10⁻⁴ s⁻¹ as the persulfate concentration was raised from 12.5 mM to 100.0 mM. redalyc.org
Influence of Environmental Parameters on Decomposition Kinetics
The rate at which this compound decomposes is highly sensitive to its chemical environment.
pH: The pH of the solution has a complex effect on decomposition kinetics. The thermal decomposition rate is accelerated at low pH (acid-catalyzed pathway). researchgate.net Conversely, under strongly alkaline conditions (pH > 12), persulfate is rapidly activated to generate both sulfate and hydroxyl radicals. mdpi.com Some studies have found that the decomposition rate decreases as pH increases from acidic to moderately alkaline (e.g., pH 3 to 11), before accelerating at very high pH. redalyc.orgacs.org The half-life of persulfate at 50°C was reported to increase from 20 hours at pH 1 to 210 hours at pH 10. oecd.org
H-donors: The presence of hydrogen-donor compounds, such as alcohols (e.g., methanol, ethanol) or certain organic contaminants, can induce the decomposition of persulfate. google.comresearchgate.net The mechanism involves the formation of a radical from the H-donor, which then participates in a chain reaction with persulfate. google.com In the absence of such H-donors, the thermal decomposition of persulfate in water primarily yields oxygen. researchgate.net
Surfactants: The effect of surfactants on persulfate decomposition is linked to their chemical nature (cationic, anionic, or nonionic) and concentration relative to the critical micelle concentration (CMC). Surfactants can increase the decomposition rate through induced decomposition pathways. researchgate.netresearchgate.net They can also influence the reaction by solubilizing reactants within micelles, thereby altering the local concentration and environment of the persulfate ions. researchgate.net
Theoretical and Computational Mechanistic Investigations of this compound Decomposition
Theoretical and computational chemistry provides powerful tools for elucidating the intricate mechanisms of this compound decomposition at an atomic level. These methods, particularly quantum chemical calculations and Density Functional Theory (DFT), offer insights into reaction pathways, transition states, and the energetics of bond cleavage that are often difficult to capture through experimental means alone.
Quantum chemical investigations have revealed the fundamental steps involved in the decomposition of the peroxydisulfate (B1198043) ion (S₂O₈²⁻), the active component of this compound. researchgate.net The process is not a simple, single-step homolysis but involves a more complex sequence. Studies suggest a three-step mechanism for the formation of sulfate radicals (SO₄•⁻):
An initial input of energy causes the distance between the two sulfate subgroups of the ground-state peroxydisulfate ion to increase. researchgate.net
A transition occurs from the ground singlet state to the lowest triplet state. researchgate.net
In the triplet state, the two sulfate subgroups spontaneously separate to form two sulfate radicals. researchgate.net The energy required for the initial elongation of the O-O bond is considered the activation energy for the decomposition. researchgate.net
DFT calculations have been employed to explore the role of the potassium cation and the surrounding medium in the decomposition process, particularly in the context of its use as a polymerization initiator. nsf.govresearchgate.net One computational study investigated the polymerization of p-phenylenediamine (B122844) assisted by this compound, comparing three potential reaction pathways in an aqueous medium: the sulfate free-radical (SFR) route, the persulfate anion (PA) route, and the this compound (PP) cluster route. nsf.gov
The calculations showed that the this compound cluster-supported pathway has significantly lower energy barriers for the polymerization cycle compared to the routes initiated by the sulfate free-radical or the persulfate anion alone. nsf.govresearchgate.net This suggests that the potassium ion is not merely a spectator but plays a crucial role in facilitating the reaction, likely by stabilizing the transition states. The dimerization step, which is often rate-limiting, was found to have a Gibbs free energy barrier of 29.2 kcal/mol for the SFR-initiated route, which dropped to 12.7 kcal/mol for the PA-assisted route, and further to 11.6 kcal/mol for the PP cluster-supported route. nsf.gov
The activation energy for the thermal decomposition of the persulfate anion has been determined both experimentally and computationally. Experimental analysis using Differential Scanning Calorimetry (DSC) yielded an activation energy of approximately 134 kJ/mol (≈32.0 kcal/mol). rsc.org Other studies have reported values of 35.5 kcal/mol (≈148.5 kJ/mol). google.com Computational studies have explored how co-existing ions in a solution affect this activation energy, finding that cations like K⁺ can have an inhibitory effect on the decomposition of the peroxydisulfate ion. researchgate.net
Research Findings on Persulfate Decomposition Pathways
The following table summarizes the findings from a comparative computational study on different initiation routes for polymerization assisted by this compound. nsf.gov
| Reaction Pathway | Description | Calculated Rate-Limiting Step | Gibbs Free Energy Barrier (ΔG‡) |
|---|---|---|---|
| Sulfate Free-Radical (SFR) Route | Initiation by a pre-formed sulfate free-radical (SO₄•⁻) from persulfate decomposition. | Dimerization | 29.2 kcal/mol |
| Persulfate Anion (PA) Route | Initiation directly by the persulfate anion (S₂O₈²⁻). | Dimerization | 12.7 kcal/mol |
| This compound (PP) Cluster Route | Initiation by a K₂S₂O₈ cluster. | Dimerization | 11.6 kcal/mol |
These theoretical investigations underscore the complexity of this compound decomposition, highlighting that the reaction mechanism is highly sensitive to the chemical environment, including the presence of the associated cation and other species in the solution. researchgate.netnsf.gov
Potassium Persulfate As a Polymerization Initiator
Mechanisms of Polymerization Initiation
The initiation process, while conceptually straightforward, involves several intricate steps, from the generation of primary radicals to their interaction with monomer units.
The fundamental role of potassium persulfate as an initiator begins with its decomposition, or homolytic cleavage, in an aqueous solution when heated. zhhgchem.com This thermal decomposition breaks the peroxide bond (O-O) in the persulfate dianion ([O₃SO-OSO₃]²⁻), which has a bond energy of approximately 140 kJ/mol, to generate two sulfate (B86663) anion-radicals (SO₄•⁻). wikipedia.orgmdpi.com These radicals are highly reactive, strongly oxidizing species that drive the initiation of polymerization. zhhgchem.comcalibrechem.com
The generated sulfate radical activates a monomer molecule, typically an alkene, by attacking its electron-rich carbon-carbon double bond. wikipedia.orgcalibrechem.com This interaction breaks the π-bond of the monomer and forms a new covalent bond, transferring the radical center to the monomer unit. calibrechem.com This process creates a monomer radical, which is the first step in the formation of a polymer chain. calibrechem.com In some systems, such as the graft polymerization of acrylamide (B121943) onto chitosan, the primary radicals can also abstract hydrogen atoms to create initiation sites on a polymer backbone. taylorandfrancis.com
Due to its high solubility in water, this compound is an ideal initiator for aqueous-phase polymerization systems, most notably emulsion and solution polymerization. atamankimya.comcalibrechem.com
Emulsion Polymerization : This process is used to produce commercially significant polymers such as styrene-butadiene rubber and polytetrafluoroethylene. wikipedia.org this compound is a standard initiator for the emulsion polymerization of monomers like acrylics, vinyl acetate (B1210297), vinyl chloride, styrene, and acrylonitrile (B1666552). atamankimya.comatamanchemicals.com The water-solubility of the initiator is a critical requirement for the mechanism of emulsion polymerization, which typically occurs at temperatures between 70°C and 90°C to ensure thermal decomposition of the persulfate. atamankimya.com
Solution Polymerization : this compound is also frequently used to initiate the polymerization of water-soluble monomers in a homogeneous solution. atamanchemicals.com The polymerization of acrylamide in an aqueous solution using this compound is a classic example that has been extensively studied to understand polymerization kinetics. koreascience.krresearchgate.netsawaint.com It is also effective for monomers such as isopropylacrylamide. uobaghdad.edu.iq
In certain polymerization systems, particularly with acrylamide, the initiation mechanism is more complex than simple thermal decomposition. A "hybrid mechanism" has been proposed, which involves both the standard thermal decay of the initiator and a "monomer-enhanced" decomposition. acs.orgscielo.org.ar
This model suggests that donor-acceptor interactions can occur between the monomer and the persulfate initiator, leading to the formation of a weakly bonded charge-transfer complex. acs.org This complex serves as a secondary pathway for initiation, proceeding in competition with the direct thermal cleavage of the persulfate molecule. scribd.com The formation of this monomer-initiator associate helps to explain experimentally observed polymerization rates that are higher than what classical theory would predict, especially the high rate orders with respect to monomer concentration. acs.orgscribd.com Studies indicate that at very low monomer and initiator concentrations, a transition from monomer-enhanced dissociation to purely thermal decomposition occurs. scielo.org.ar It has been estimated that the two mechanisms contribute equally to radical generation when the molar ratio of acrylamide to this compound is approximately 4.5. scielo.org.ar
Kinetic Studies of Polymerization Reactions
Kinetic studies are essential for quantifying the rate of polymerization and understanding the influence of reactant concentrations and temperature on the reaction.
The rate of polymerization (Rp) is typically expressed by a rate law that shows its dependence on the concentrations of the initiator ([I]) and monomer ([M]). The exponents in the rate law represent the order of reaction with respect to each component.
For free-radical polymerizations where termination occurs by the combination of two growing chains, the rate order with respect to the initiator is theoretically 0.5. koreascience.kr Experimental findings for various systems using this compound often align with or deviate slightly from this theory. The rate order with respect to the monomer, however, can vary significantly, often exceeding 1.0, a phenomenon frequently attributed to the monomer-initiator complexation discussed previously. koreascience.kracs.org
| Polymerization System | Rate Order (Initiator) | Rate Order (Monomer) | Source |
|---|---|---|---|
| Acrylamide (Solution) | 0.517 | 1.35 | koreascience.krepa.gov |
| Acrylamide (Solution) | 0.5 | 1.26 | researchgate.net |
| Isopropylacrylamide (Solution) | 0.38 | 1.68 | uobaghdad.edu.iquobaghdad.edu.iq |
| Styrene (Emulsion) | 1.374 | 1.479 | scientific.net |
| Acrylamide graft on Starch | 0.589 | 1.045 | vjs.ac.vn |
| Polymerization System | Overall Activation Energy (Ea) | Source |
|---|---|---|
| Acrylamide (Solution) | 67.2 kJ/mol | koreascience.kr |
| Acrylamide (Solution) | 45.1 kJ/mol | researchgate.net |
| Isopropylacrylamide (Solution) | 46.11 kJ/mol | uobaghdad.edu.iquobaghdad.edu.iq |
| Styrene (Emulsion) | 94.64 kJ/mol | scientific.net |
| Acrylamide graft on Starch | 52.53 kJ/mol | vjs.ac.vn |
Influence of Reaction Parameters on Polymerization Rate (e.g., Temperature, pH, Water Content, Initiator Concentration)
The rate of polymerization initiated by this compound is highly sensitive to several reaction parameters. Understanding and controlling these variables is crucial for tailoring the polymerization process and the final properties of the polymer.
pH: The influence of pH on the polymerization rate can vary depending on the monomer system. In the solution polymerization of acrylamide, the rate was found to be largely insensitive to pH changes within a range of 3.2 to 11.2 when other parameters were held constant. researchgate.net However, for polyacrylamide gelation, pH is a critical factor; gelation is faster at a high pH (9-10) and slower at a lower pH (7-8). google.comnih.gov An optimal pH range of 8-9 is suggested for stable polyacrylamide gel formation with fast gelation times. google.com In other systems, an increase in pH can accelerate persulfate decomposition by promoting the formation of reactive surface hydroxo complexes. acs.org
Water Content: The concentration of reactants in the aqueous phase, or the water content, can affect the properties of the resulting polymer. In the context of polyacrylamide gels, water content has been shown to significantly affect the final gel strength. mst.edumst.edu
Initiator Concentration: The concentration of this compound has a well-defined impact on the polymerization rate. The rate of polymerization is typically proportional to the square root of the initiator concentration ([I]⁰·⁵), which is consistent with classical kinetic rate equations for radical polymerization. researchgate.netkoreascience.kr Increasing the KPS concentration generally leads to a higher polymerization rate due to the generation of more free radicals. researchgate.net However, in emulsion polymerization, an excessive initiator concentration can lead to a decrease in particle size and may also cause instability. mdpi.comnih.gov For polyacrylamide gels, increasing the initiator concentration results in shorter polymer chains, which can decrease gel elasticity and increase turbidity. bio-rad.com
| Parameter | General Effect on Polymerization Rate/Property | Supporting Findings & Citations |
|---|---|---|
| Temperature | Increases polymerization rate. | Rate of conversion increases with temperature. researchgate.net An overall activation energy of 45.1±0.1 kJ/mol was found for acrylamide polymerization (35–55°C). researchgate.net |
| pH | Effect is system-dependent. | Largely insensitive for acrylamide solution polymerization rate (pH 3.2-11.2). researchgate.net Critically affects polyacrylamide gelation time and strength. google.comnih.govacs.org |
| Water Content | Affects final polymer properties. | Significantly impacts the gel strength of polyacrylamide gels. mst.edumst.edu |
| Initiator Concentration | Increases polymerization rate, typically Rp ∝ [I]0.5. | Order with respect to initiator is 0.5 for acrylamide polymerization. researchgate.netkoreascience.kr Increasing initiator concentration decreases polymer chain length and gel elasticity. bio-rad.com |
Specific Monomer Polymerization Systems
Acrylamide Polymerization
This compound is a common thermal initiator for the free-radical polymerization of acrylamide in aqueous solutions to produce polyacrylamide. scielo.org.ar This process is fundamental to producing polyacrylamide gels and other water-soluble polymers.
The kinetics of acrylamide polymerization initiated by this compound have been extensively studied. The rate of polymerization (Rₚ) is dependent on both the monomer ([M]) and initiator ([I]) concentrations. Multiple studies have confirmed that the reaction order with respect to the initiator concentration is 0.5, which aligns with the classical model of radical polymerization where termination occurs via bimolecular coupling. researchgate.netkoreascience.krkoreascience.kr
However, the reaction order with respect to the monomer concentration is often found to be greater than unity, typically ranging from 1.25 to 1.35. researchgate.netkoreascience.krkoreascience.kr This deviation from the ideal value of 1.0 is often attributed to a "monomer-enhanced dissociation" mechanism, where the acrylamide monomer participates in the initiator decomposition process, leading to a higher rate of radical generation than simple thermal decomposition alone. scielo.org.ar
| Parameter | Reported Value/Range | Citation |
|---|---|---|
| Order of Reaction (Initiator) | 0.5 | researchgate.netkoreascience.krkoreascience.kr |
| Order of Reaction (Monomer) | 1.25 - 1.35 | researchgate.netkoreascience.krkoreascience.kr |
| Overall Activation Energy (Ea) | 45.1 - 53.77 kJ/mol | researchgate.netscielo.org.ar |
The parameters of the polymerization reaction directly influence the formation and properties of polyacrylamide (PAM) hydrogels. Gelation time and gel strength are critical properties that can be controlled by adjusting reaction conditions. mst.edumst.edu
Gelation Time: The time required for the polymer solution to form a gel is highly sensitive to temperature, pH, and initiator concentration. mst.edumst.edu
Temperature: Higher temperatures accelerate the polymerization reaction, leading to a significantly shorter gelation time. nih.govacs.org For example, the gelation time for one system was less than 5 hours at 90°C, with higher temperatures resulting in faster gelation. nih.gov
pH: The rate of gelation is proportional to the pH. google.com In basic solutions (pH 9-10), gelation is rapid, while in neutral or slightly acidic conditions (pH 7-8), it is much slower. google.comnih.gov For fast gelation, a pH range of 5.0–9.0 is considered desirable. nih.gov
Initiator Concentration: Gelation time is sensitively affected by the initiator concentration. mst.edu
Gel Strength: The mechanical strength of the final gel is a crucial characteristic.
Initiator and Monomer Concentration: Increasing the concentration of the initiator (this compound) tends to decrease the average polymer chain length. bio-rad.com This can lead to weaker gels. Conversely, reducing the initiator concentration can result in longer polymer chains and greater elasticity. bio-rad.com Gel strength is also greatly affected by the water content, or the concentration of the monomer and polymer in the solution. mst.edu
pH: The gel strength is influenced by the pH of the gelling solution. Very strong acidic (pH=3) or strong alkaline (pH=11-13) conditions can result in weak gelation and poor gel strength. nih.gov
Styrene Polymerization
This compound is a standard water-soluble initiator for the emulsion polymerization of styrene, a process used to produce polystyrene latexes and styrene-butadiene rubber. atamankimya.comatamanchemicals.com
In emulsion polymerization, the initiation occurs in the aqueous phase. The sulfate radical anions generated from KPS decomposition react with monomer molecules dissolved in the water or at the surface of monomer-swollen micelles. mdpi.com
Aromatic Diamine Polymerization (e.g., p-Phenylenediamine)
This compound is utilized as an initiator and oxidant in the polymerization of aromatic diamines, such as p-phenylenediamine (B122844) (p-PDA). researchgate.netnih.gov This monomer is a precursor to important polymers like Kevlar and poly-p-phenylenediamine. researchgate.netnih.gov The polymerization is typically a free-radical process, and understanding the precise mechanism is crucial for controlling the reaction and the final polymer structure. researchgate.net
To elucidate the complex mechanism of p-PDA polymerization initiated by this compound, computational studies using Density Functional Theory (DFT) have been employed. researchgate.netnih.govnsf.gov These theoretical analyses help to understand the role of the initiator and the pathway of polymer chain elongation. nih.gov The studies model the reaction under experimental conditions, such as in an aqueous medium at 0°C. researchgate.netnih.gov
The research investigates the polymerization process by considering three different initiating species derived from K₂S₂O₈: the sulfate free-radical (SFR), the persulfate anion (PA, S₂O₈²⁻), and the this compound cluster (PP, K₂S₂O₈). researchgate.netnih.govnsf.gov The generally accepted reaction mechanism involves several key steps for polymer chain elongation: researchgate.netnsf.gov
Conversion of a p-PDA monomer into a free radical.
The attack of the p-PDA free radical on another p-PDA monomer, leading to dimerization.
The extrusion (release) of an ammonia (B1221849) molecule from the resulting dimer adduct.
Conversion of the dimer adduct into a free radical, which completes the cycle and allows for further chain growth. nih.govnsf.gov
DFT calculations have been instrumental in modeling these steps, identifying transition states, and determining the energy profiles for each pathway. nsf.govaak.gov.az
Computational studies have identified the dimerization step as the rate-limiting step in the polymerization of p-PDA initiated by this compound. researchgate.netnih.govnsf.gov The energy barrier for this step varies significantly depending on the initiating species involved. researchgate.netnsf.gov
When the polymerization is initiated by the sulfate free-radical (SFR) alone, the energy barrier for dimerization is calculated to be high, at 29.2 kcal/mol. researchgate.netnih.govnsf.gov In contrast, when the persulfate anion (PA) assists the reaction, the energy barrier is substantially lower, calculated at 12.7 kcal/mol. researchgate.netnih.govnsf.gov
The most favorable pathway involves the entire this compound (PP) cluster. researchgate.netnsf.gov In this scenario, the PP cluster stabilizes the p-PDA through noncovalent interactions, facilitating its conversion to a free radical and subsequent dimerization. nsf.gov This route presents the lowest energy barriers for completing the polymerization cycle. researchgate.net The dimerization step has a calculated activation Gibbs energy (ΔG‡) of 11.6 kcal/mol, and the subsequent ammonia extrusion step has an even lower barrier of 6.7 kcal/mol. researchgate.netnih.govnsf.gov
| Initiating Species | Polymerization Step | Activation Gibbs Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| Sulfate Free-Radical (SFR) | Dimerization | 29.2 |
| Persulfate Anion (PA) | Dimerization | 12.7 |
| This compound Cluster (PP) | Dimerization | 11.6 |
| Ammonia Extrusion | 6.7 |
Acrylic Monomers, Vinyl Acetate, and Vinyl Chloride Polymerization
This compound is widely used as a water-soluble initiator for the emulsion and solution polymerization of various commercially important monomers. atamankimya.comcalibrechem.comakkim.com.tr It is a standard choice for initiating the polymerization of acrylic monomers, vinyl acetate, and vinyl chloride. specialchem.comakkim.com.tratamanchemicals.com
Acrylic Monomers: KPS is employed to initiate the polymerization of acrylic monomers for the production of acrylic fibers, latex polymers for paints, coatings, adhesives, and binders. atamankimya.comcalibrechem.comakkim.com.tr The persulfate ions decompose into sulfate radicals, which break the double bonds of the acrylonitrile monomer to facilitate the formation of polymer chains. calibrechem.com
Vinyl Acetate: The polymerization of vinyl acetate in aqueous solutions or emulsions is commonly initiated by this compound. diva-portal.orgresearchgate.net This process is used to create polyvinyl acetate, a key component in wood adhesives, paints, and binders. diva-portal.org Studies have investigated the kinetics of vinyl acetate polymerization using KPS, noting its effect on reaction rates and particle formation. researchgate.netresearchgate.net
Vinyl Chloride: this compound is an effective initiator for the emulsion polymerization of vinyl chloride. atamankimya.comresearchgate.netgoogle.com This reaction is fundamental to the production of polyvinyl chloride (PVC) resins. atamankimya.com The reaction order with respect to K₂S₂O₈ has been found to be between 0.6 and 0.7 in these systems. researchgate.net
Potassium Persulfate in Advanced Oxidation Processes Aops for Environmental Remediation
Principles of Sulfate (B86663) Radical-Based AOPs Utilizing Potassium Persulfate
Advanced Oxidation Processes (AOPs) that use this compound are centered on the generation of highly reactive sulfate radicals. These processes are effective for the degradation of a wide array of persistent organic pollutants found in water and soil.
Generation of Sulfate and Hydroxyl Radicals
The foundational step in persulfate-based AOPs is the activation of the persulfate ion (S₂O₈²⁻), typically from a source like this compound (K₂S₂O₈). This activation involves the cleavage of the stable peroxide bond (-O-O-) within the persulfate molecule to produce two sulfate radicals (SO₄•⁻). fishersci.nlacs.org This can be represented by the general equation:
S₂O₈²⁻ + Activation Energy/Catalyst → 2SO₄•⁻
Once formed, these sulfate radicals are potent oxidizing agents. Furthermore, they can participate in secondary reactions to generate hydroxyl radicals (•OH), another powerful oxidant. This conversion is highly dependent on the pH of the solution. Under alkaline conditions, the reaction between a sulfate radical and a hydroxide (B78521) ion (OH⁻) is a significant pathway for •OH formation. fishersci.beiiab.mewikipedia.org Additionally, sulfate radicals can react with water molecules to produce hydroxyl radicals. iiab.me
The key reactions are:
Reaction with hydroxide ions (alkaline pH): SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH fishersci.beiiab.mewikipedia.org
Reaction with water: SO₄•⁻ + H₂O → HSO₄⁻ + •OH iiab.me
Redox Potentials and Oxidative Capacity of Generated Radicals
The efficacy of AOPs is largely determined by the oxidative strength of the radicals they produce. Both sulfate and hydroxyl radicals are among the strongest oxidizing agents used in water treatment.
The standard redox potential of the sulfate radical (SO₄•⁻) is notably high, generally cited in the range of 2.5 to 3.1 volts (V). fishersci.beereztech.comwikipedia.org The hydroxyl radical (•OH) also possesses a high redox potential, typically reported between 1.8 and 2.7 V. fishersci.be Some studies specify the redox potential of •OH as 2.7 V in acidic conditions and 1.8 V in alkaline conditions. ereztech.com
A crucial advantage of the sulfate radical is its longer half-life, which is approximately 30–40 microseconds (μs), compared to the very short half-life of the hydroxyl radical, around 20 nanoseconds (ns). ereztech.comwikipedia.org This extended lifetime allows sulfate radicals more time to diffuse and react with target pollutants, which can be particularly advantageous in complex environmental matrices.
| Radical Species | Typical Redox Potential (V) | Half-life |
| Sulfate Radical (SO₄•⁻) | 2.5 - 3.1 fishersci.beereztech.comwikipedia.org | 30 - 40 µs ereztech.comwikipedia.org |
| Hydroxyl Radical (•OH) | 1.8 - 2.7 fishersci.beereztech.com | < 20 ns ereztech.com |
Activation Methods for this compound in AOPs
To be effective, the stable persulfate ion must be "activated" to generate radicals. Several methods have been developed for this purpose, each with specific operating conditions and mechanisms.
Thermal Activation
Heat is a straightforward and clean method for activating this compound. By supplying sufficient thermal energy (estimated between 140 and 213.3 kJ/mol), the peroxide bond in the S₂O₈²⁻ ion can be cleaved to form two sulfate radicals. easychem.org
S₂O₈²⁻ + Δ (Heat) → 2SO₄•⁻
This process is typically carried out at temperatures above 50°C. iiab.me While increasing the temperature generally accelerates the rate of radical formation and pollutant degradation, excessively high temperatures can be energy-inefficient and may cause wasteful decomposition of the persulfate oxidant. fishersci.ie Thermal activation avoids the introduction of chemical catalysts, which can be an advantage in certain applications. americanelements.com
Alkaline Activation
This compound can be effectively activated under strong alkaline conditions, generally at a pH above 10.5. americanelements.comereztech.com This method is valued for its ability to generate a mixture of reactive species, including sulfate, hydroxyl, and superoxide (B77818) radicals. americanelements.com
The activation under alkaline conditions is complex. The hydroxide ion (OH⁻) plays a key role in the process, which ultimately leads to the formation of both sulfate and hydroxyl radicals. americanelements.com The generation of multiple radical types can be highly effective for the degradation of a broad spectrum of recalcitrant organic compounds. ereztech.com Common reagents used to create the necessary alkaline environment include sodium hydroxide and potassium hydroxide. americanelements.com
Transition Metal-Catalyzed Activation (e.g., Fe²⁺, Co, Ag, Ru)
Transition metals are widely used as catalysts to activate this compound at ambient temperatures. The activation mechanism typically involves a single-electron transfer from the metal ion to the persulfate ion, which induces the cleavage of the peroxide bond and generates a sulfate radical. americanelements.comwikipedia.org
The general reaction is: S₂O₈²⁻ + Mⁿ⁺ → M⁽ⁿ⁺¹⁾⁺ + SO₄•⁻ + SO₄²⁻ wikipedia.org
Key Research Findings on Metal Catalysts:
Nanomaterial-Based Activation (e.g., Activated Carbon, Metal-Derived Nanomaterials)
The activation of this compound using nanomaterials is a rapidly advancing field in environmental remediation. These materials offer high reactivity and large surface areas, making them effective catalysts. au.dk Nanomaterials used for persulfate activation can be broadly categorized into metal-based nanomaterials and carbonaceous nanomaterials. nih.gov
Activated Carbon (AC): Activated carbon is a widely used material for activating persulfate due to its porous structure, large specific surface area, and the presence of various functional groups on its surface. nih.gov The primary active sites on AC involved in persulfate activation include defective edges with sp² hybrid carbon, oxygen-containing functional groups, and delocalized π electrons. mdpi.com These sites can facilitate the generation of powerful oxidizing radicals like sulfate (SO₄•⁻) and hydroxyl (HO•) radicals. mdpi.com However, the competition for adsorption sites on the AC surface between dissolved persulfate and pollutants can sometimes hinder the activation process and pollutant degradation. mdpi.com To overcome this, an integrated activator and catalyst, M(AC-PS), was synthesized by ball milling persulfate and activated carbon together, which showed enhanced degradation of tetracycline. mdpi.com The pH of the solution is a critical factor, with acidic to neutral conditions generally favoring the activation of persulfate by carbon materials. mdpi.com
Metal-Derived Nanomaterials: A variety of metal-based nanomaterials have been explored for their ability to activate persulfate. nih.gov These materials typically provide electrons to activate persulfate, often through changes in the metal's valence state, leading to high activation efficiency. nih.gov
Iron-Based Nanomaterials: Nanoscale zero-valent iron (nZVI) is a popular choice due to its low cost and high activation efficiency. mdpi.com It has been successfully used to activate persulfate for the complete removal of pollutants like phenol (B47542). mdpi.com Composites of nZVI supported on materials like carbonylated activated carbon (nZVI-CAC) have been shown to be effective in degrading polycyclic aromatic hydrocarbons (PAHs) in soil. mdpi.com Iron-based metal-organic frameworks (MOFs) and their derivatives have also demonstrated significant catalytic properties for persulfate activation. iwaponline.commdpi.com
Cobalt-Based Nanomaterials: Co-based nanocatalysts can activate persulfate to produce sulfate radicals through the Co²⁺/Co³⁺ redox cycle. nih.gov These have been applied in disinfecting wastewater. nih.gov
Other Metal-Based Nanomaterials: Other transition metals and their oxides, such as nickel oxide (NiO) nanosheets and copper-based materials, have also been investigated for persulfate activation. nih.govnih.gov Bimetallic nanoparticles can also be employed to enhance the activation process. tandfonline.com
The primary mechanism involves the generation of highly reactive sulfate radicals, although non-radical pathways involving singlet oxygen have also been proposed, particularly with carbonaceous materials. acs.orgscispace.com The stability and reusability of these nanomaterials are key considerations for their practical application in environmental remediation. au.dk
Photochemical Activation (e.g., UV-A LED)
Photochemical activation of this compound is an effective method for generating highly reactive radicals for the degradation of organic pollutants. Ultraviolet (UV) radiation is a common energy source used to initiate this process. eeer.org The absorption of UV light by the persulfate ion (S₂O₈²⁻) leads to the cleavage of the peroxide bond (-O-O-), generating two sulfate radicals (SO₄•⁻). eeer.org This method is considered a clean activation process as it does not introduce additional chemicals or produce sludge. eeer.org
The efficiency of photochemical activation can be influenced by several factors, including the wavelength of the UV light, the intensity of the irradiation, the concentration of persulfate, and the pH of the solution. mdpi.com Recent advancements have seen the use of UV light-emitting diodes (UV-LEDs) as a low-energy consumption alternative to traditional UV lamps. researchgate.net Studies have demonstrated the successful degradation of contaminants like fluoxetine (B1211875) using a UV-A LED/persulfate system. researchgate.net
The combination of UV activation with other catalysts can further enhance the degradation efficiency. For instance, the UV/persulfate process can be coupled with iron ions (photo-Fenton-like process) to increase the generation of oxidative radicals. researchgate.net This combined approach has been shown to achieve high removal rates of total organic carbon (TOC) from municipal wastewater. researchgate.net
The degradation of various micropollutants has been successfully achieved using UV-activated persulfate. acs.org The process is not only effective for a wide range of organic compounds but can also be intensified by optimizing operational parameters to reduce reagent consumption and treatment time. mdpi.com
Electrochemical Activation
Electrochemical activation of persulfate is a promising advanced oxidation process for the treatment of complex wastewater. nih.gov This method involves the electrochemical cleavage of the peroxide bond in the persulfate molecule (S₂O₈²⁻) to produce sulfate radicals (SO₄•⁻). nih.gov The activation can occur through the reaction of persulfate with an electron at the cathode. nih.gov
This technique has proven effective in degrading recalcitrant organic pollutants that are resistant to degradation by persulfate alone. kuleuven.be Carbon materials are often used as electrodes for electro-activating persulfate due to their chemical stability, large specific surface area, and the ability to be modified. acs.org Various forms of carbon, including multiwalled carbon nanotubes, graphite, and activated carbon, have been successfully employed, achieving complete removal of pollutants like sulfamethoxazole. acs.org
The efficiency of the electrochemical activation process can be influenced by factors such as the electrode material, current density, and the presence of other species in the solution. rsc.org For example, the conversion of Co²⁺/Co³⁺ at an activated carbon fiber cathode can enhance persulfate activation and significantly increase the removal of sulfamethoxazole. acs.org
Hybrid methods that combine electrochemical activation with other techniques have also been explored. For instance, the use of sacrificial transition metal anodes, such as iron, can enhance the production of sulfate radicals. nih.gov Furthermore, electrochemical activation can be used for the regeneration of activated carbon that has become saturated with pollutants. rsc.org The process involves the generation of sulfate radicals in an electric field, which then degrade the adsorbed organic compounds. rsc.org
Microwave-Assisted Catalysis
Microwave (MW) irradiation has emerged as a rapid and efficient method for activating this compound to degrade organic pollutants. researchgate.net This technique utilizes the thermal and non-thermal effects of microwaves to enhance the decomposition of persulfate and the subsequent generation of highly reactive sulfate radicals (SO₄•⁻). mdpi.com
The thermal effect of microwaves leads to a rapid and uniform heating of the reaction system, which accelerates the rate of persulfate decomposition. mdpi.com The non-thermal effects are attributed to the ability of microwaves to increase molecular vibrations and accelerate the rotary motions of polar molecules, which can also contribute to the activation process. researchgate.net It has been demonstrated that microwave-assisted persulfate activation is more efficient in degrading pollutants compared to conventional heating methods. researchgate.net
The effectiveness of microwave-assisted catalysis is influenced by several operational parameters, including microwave power, persulfate dosage, and the initial pH of the solution. mdpi.com Increasing the microwave power generally leads to an increased rate of pollutant degradation. mdpi.com
This method has been successfully applied to treat various types of wastewater containing recalcitrant organic compounds. For example, the MW/persulfate system has been used to treat dinitrodiazophenol wastewater, achieving high removal rates of chemical oxygen demand (COD) and color. mdpi.com The combination of microwaves with catalysts, such as nickel ferrite (B1171679) (NiFe₂O₄) or zero-valent iron, can further enhance the degradation efficiency. mdpi.comgoogle.com These catalysts can be activated by microwaves to promote the generation of both sulfate and hydroxyl radicals, leading to the effective mineralization of organic pollutants like phenol. mdpi.com
Degradation of Organic Pollutants by this compound-Based AOPs
This compound-based Advanced Oxidation Processes (AOPs) are highly effective for the degradation of a wide range of organic pollutants, particularly those that are resistant to conventional treatment methods. amazonaws.com The primary mechanism involves the generation of highly reactive sulfate radicals (SO₄•⁻), which have a high redox potential and can non-selectively oxidize many organic compounds. acs.org
Degradation of Recalcitrant Organic Compounds
Persulfate-based AOPs have demonstrated significant efficacy in breaking down recalcitrant organic compounds. iwaponline.com These are persistent pollutants that are not easily removed by biological or conventional chemical treatments. The strong oxidizing power of sulfate radicals allows for the effective degradation of a variety of these challenging compounds. researchgate.net
Polycyclic Aromatic Hydrocarbons (PAHs) are a group of persistent organic pollutants that are of significant environmental concern due to their carcinogenic and mutagenic properties. conicet.gov.ar Persulfate-based AOPs have been successfully employed for the remediation of PAH-contaminated soil and water. tandfonline.comscispace.com
Different activation methods for persulfate have been investigated for PAH degradation, including thermal activation, alkaline activation, and activation with iron. mdpi.com Thermal activation of persulfate has been shown to be particularly effective, achieving over 90% degradation of PAHs like phenanthrene (B1679779) and pyrene (B120774) in contaminated soil. conicet.gov.ar The simultaneous thermal and metal activation of persulfate can lead to even higher degradation efficiencies. conicet.gov.ar
The use of nanoscale zero-valent iron (nZVI) and its composites to activate persulfate has also proven to be a successful strategy for PAH remediation. mdpi.com For instance, a composite of nZVI supported on carbonylated activated carbon (nZVI-CAC) activating persulfate was effective in degrading a range of PAHs with varying structures and molecular weights. mdpi.com The primary reactive species responsible for the degradation in this system was identified as the sulfate radical. mdpi.com
The degradation efficiency of PAHs is influenced by the specific PAH compound, the type of activation method used, and the reaction conditions. Studies have shown that persulfate treatments, especially when activated, yield significantly higher degradation of PAHs compared to biological controls. conicet.gov.ar
Below is a table summarizing research findings on the degradation of PAHs using activated this compound:
| Activation Method | Target PAH(s) | Matrix | Key Findings | Degradation Efficiency | Reference |
| Thermal Activation | Phenanthrene, Pyrene | Artificially Contaminated Soil | Thermal activation at 65°C was highly effective. | >90% for both PAHs | conicet.gov.ar |
| nZVI-CAC Activation | Phenanthrene and other PAHs | Contaminated Soil | The PS/nZVI-CAC system was superior to other oxidant systems. SO₄•⁻ was the dominant radical. | 60.8% - 90.7% | mdpi.com |
| Sulfidated nZVI (S-nZVI) | Fluoranthene, Naphthalene, Phenanthrene | Groundwater | HO• and SO₄•⁻ were the primary reactive oxygen species. | Efficient degradation achieved. | iwaponline.com |
| Thermal, Alkaline, Iron Activation | Polycyclic Aromatic Hydrocarbons (PAHs) | Not specified | Heat activation was found to be the most effective method. | 99.1% at 60°C | mdpi.com |
Chlorinated Ethenes and Alkanes (e.g., TCE, DCE)
This compound is utilized in advanced oxidation processes to remediate groundwater and soil contaminated with chlorinated ethenes and alkanes, such as trichloroethylene (B50587) (TCE) and dichloroethene (DCE). laballey.comnih.govnih.gov The activation of persulfate generates sulfate radicals, which are potent oxidants capable of degrading these recalcitrant organic compounds.
The degradation of TCE and DCE by activated persulfate involves a series of complex reactions. The process is effective for various isomers of DCE, including cis-1,2-dichloroethene and trans-1,2-dichloroethene. eragene.comwikidata.org Research has shown that the efficiency of degradation can be influenced by factors such as the method of persulfate activation (e.g., heat, alkali, or transition metal), the pH of the medium, and the presence of other organic and inorganic constituents in the soil and groundwater.
Oxygenated Compounds (e.g., Dioxane, Methyl tert-butyl ether (MTBE))
This compound-based AOPs are also effective in the degradation of oxygenated compounds that are common groundwater contaminants, including 1,4-dioxane (B91453) and methyl tert-butyl ether (MTBE). nih.govnih.govnih.gov These compounds are often resistant to natural biodegradation and can persist in the environment.
The oxidation of 1,4-dioxane and MTBE by sulfate radicals initiated by this compound leads to their transformation into less harmful substances. itrcweb.orgtcichemicals.com The degradation pathways can be complex, involving multiple intermediate products before eventual mineralization. The effectiveness of the treatment depends on the specific site conditions and the method used to activate the persulfate.
Per- and Polyfluoroalkyl Substances (PFAS)
Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals known for their extreme persistence in the environment. umweltprobenbank.de this compound, particularly when activated, has been investigated for the remediation of PFAS-contaminated water. mdpi.com The strong oxidizing potential of sulfate radicals is capable of breaking the stable carbon-fluorine bonds characteristic of PFAS compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). mdpi.comnih.govumweltprobenbank.deuni.lunih.gov
Studies have demonstrated that techniques such as heat-activated persulfate can lead to the degradation of PFOA and PFOS. diva-portal.org The process often results in the formation of shorter-chain PFAS as intermediates before more complete degradation. The efficiency of PFAS degradation can be influenced by the presence of other substances in the water, which can act as radical scavengers or promoters. Research has explored various activation methods, including combining persulfate with other technologies like ultrasonication to enhance the degradation of these persistent pollutants. mdpi.com
Natural Organic Matter Components (e.g., Fulvic Acid)
Natural organic matter (NOM), including components like fulvic acid, is ubiquitous in soil and water environments. researchgate.netnih.gov While not typically considered a contaminant in the same vein as industrial pollutants, NOM can interact with treatment processes and affect the degradation of target contaminants. When using this compound for in-situ chemical oxidation (ISCO), the presence of NOM can consume a portion of the generated sulfate radicals, thereby reducing the efficiency of the process for the target pollutant.
However, the oxidation of NOM components like fulvic acid by persulfate is also a subject of study to understand the fundamental reaction kinetics and mechanisms. This knowledge is crucial for optimizing remediation strategies in complex environmental matrices where NOM is present.
Dyes (e.g., Methyl Orange)
This compound-based AOPs have been shown to be effective in decolorizing and degrading organic dyes from industrial effluents. Methyl orange is a common azo dye that has been used as a model compound in studies evaluating the efficacy of sulfate radical-based oxidation. fishersci.atnih.govfishersci.finih.gov
The strong oxidizing power of the sulfate radicals generated from activated this compound can break the chromophore of the dye molecule, leading to decolorization, and can further mineralize the organic structure into simpler, less harmful compounds. The reaction rate is dependent on factors such as the concentration of the dye, the dosage of persulfate, the activation method employed, and the pH of the solution.
Degradation Pathways and Mechanistic Insights
Direct Oxidation by Persulfate Anion
While the primary mechanism of degradation in persulfate-based AOPs is through the action of highly reactive sulfate radicals, direct oxidation by the persulfate anion (S₂O₈²⁻) itself can also occur. atamanchemicals.com The persulfate anion is a strong oxidant with a standard reduction potential that allows it to directly oxidize certain organic compounds, albeit typically at a much slower rate compared to the sulfate radical.
This direct oxidation pathway is more selective than radical-based oxidation. The reaction involves the transfer of two electrons from the organic substrate to the persulfate anion, leading to the cleavage of the peroxide bond in persulfate and the formation of two sulfate ions. The significance of this direct pathway relative to the radical-mediated pathway depends on the specific organic contaminant, the reaction conditions (such as temperature and pH), and the presence of activators. For many recalcitrant compounds, the contribution of direct oxidation by the persulfate anion is considered minor compared to the degradation achieved by the more powerful and less selective sulfate radicals.
Radical-Mediated Oxidation Mechanisms (SO4•−, •OH)
Advanced Oxidation Processes (AOPs) that utilize this compound are recognized for their efficacy in generating powerful radical species for the degradation of environmental contaminants. sawaint.com The activation of the persulfate ion (S₂O₈²⁻), derived from this compound, is a critical step that initiates the oxidation process. This activation, which can be achieved through methods like heat, transition metal catalysis, or ultraviolet radiation, involves the cleavage of the peroxide bond (O-O) within the persulfate molecule. acs.orgcsic.esmdpi.com
This bond fission leads to the formation of the sulfate radical (SO₄•⁻), the primary reactive species in these AOPs. acs.orgrsc.orgrsc.org The sulfate radical is a potent oxidant with a high redox potential, estimated to be in the range of 2.5 to 3.1 V. researchgate.netmdpi.com
In addition to the primary sulfate radical, the hydroxyl radical (•OH) can also be formed as a secondary oxidant. sawaint.comrsc.orgmdpi.com The generation of hydroxyl radicals can occur through the reaction of sulfate radicals with water or hydroxide ions, a process that is more prevalent at higher pH levels. mdpi.com
The fundamental reactions are as follows:
Activation and Sulfate Radical Formation: S₂O₈²⁻ + activator (e.g., heat, Fe²⁺) → 2SO₄•⁻ acs.orgmdpi.com
Hydroxyl Radical Formation: SO₄•⁻ + H₂O → HSO₄⁻ + •OH SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH mdpi.com
Non-Radical Oxidation Pathways
Beyond radical-mediated reactions, persulfate-based AOPs can also operate through non-radical oxidation pathways. sawaint.comacs.orgmdpi.com These mechanisms have gained attention as they offer advantages in specific environmental contexts, such as complex wastewater matrices where radical scavengers might reduce the efficiency of radical-based processes. researchgate.netnih.govacs.org Non-radical pathways are often more selective, preferentially reacting with contaminants that have electron-donating functional groups. researchgate.netacs.org
Several non-radical mechanisms have been identified:
Direct Electron Transfer (ETP): In this pathway, the persulfate molecule can directly accept electrons from a target pollutant or from a catalyst surface, leading to the pollutant's oxidation without the intermediate formation of free radicals. mdpi.comresearchgate.net Carbonaceous materials like activated carbon have been shown to facilitate this process. mdpi.comresearchgate.net
Singlet Oxygen (¹O₂) Generation: Under certain conditions, particularly with specific catalysts, the activation of persulfate can lead to the formation of singlet oxygen, a non-radical but highly reactive species. acs.orgmdpi.com ¹O₂ is an electrophile that can rapidly react with electron-rich organic molecules. tandfonline.com
High-Valent Metal Species: The interaction between persulfate and metal-based catalysts can generate high-valent metal-oxo species that act as the primary oxidant. researchgate.netnih.gov For instance, research has shown that single-atom Fe(III) can activate peroxydisulfate (B1198043) (PDS) to form a potent Fe(V) intermediate, which then selectively degrades pollutants. acs.org This process utilizes the oxidation capacity of persulfate more efficiently than some radical pathways. acs.org
Surface-Activated Persulfate: Persulfate can be activated on the surface of a catalyst, forming a surface-activated complex that oxidizes adsorbed pollutants. nih.gov This mechanism is distinct from the generation of free radicals that diffuse into the bulk solution. nih.gov
These non-radical pathways provide an alternative route for pollutant degradation, enhancing the versatility of this compound in environmental remediation by offering higher selectivity and greater resistance to matrix interference. researchgate.netnih.gov
Applications in Contaminated Media Remediation
Wastewater Treatment
This compound is a key component in AOPs for treating various forms of contaminated water. marketresearch.com Its application is particularly valuable for the degradation of refractory organic pollutants that are resistant to conventional treatment methods. sawaint.comfrontiersin.org The technology is effective for treating drinking water, various industrial effluents, and landfill leachate by breaking down complex and toxic compounds into simpler, less harmful substances. sawaint.commarketresearch.comresearchgate.net
Industrial Wastewater Treatment
The use of this compound-based AOPs is a promising approach for managing persistent organic pollutants (POPs) found in effluents from a wide range of industries, including chemical, petrochemical, pharmaceutical, textile, and winery operations. sawaint.comcsic.esresearchgate.net These processes, often referred to as sulfate radical-based AOPs (SR-AOPs), effectively degrade recalcitrant compounds that are otherwise difficult to eliminate. csic.esfrontiersin.org
Research has demonstrated the efficacy of these systems in various industrial contexts. For example, the activation of persulfate with ferrous ions (Fe²⁺) has been used to treat olive mill wastewater, while a combination of solar radiation, this compound (KPS), and Fe²⁺ proved effective for treating winery wastewater. mdpi.com The versatility of activation methods, including heat, UV light, and various catalysts, allows for the tailored treatment of specific industrial waste streams. csic.esmdpi.com
Table 1: Examples of Industrial Wastewater Treatment using Persulfate-Based AOPs An interactive data table based on research findings.
| Industry/Wastewater Type | Activation Method | Target Contaminants | Achieved Removal Efficiency | Reference |
| Olive Mill | Fe²⁺ | Organic Matter (COD) | 46.7% COD Removal | mdpi.com |
| Winery | Solar Radiation + Fe²⁺ | Organic Matter (TOC) | High TOC Removal | mdpi.com |
| Printing and Dyeing | Microwave | Dyes | Good Decolorization Effect | sawaint.com |
| Pharmaceutical | Activated Carbon | Residual Antibiotics | High Efficiency | csic.es |
| General Industrial | Cobalt Ions + UV-A LED | Organic Matter (COD) | 82.3% COD Removal | mdpi.com |
Deep Dewatering of Sludge
A significant challenge in wastewater treatment is the management and disposal of surplus activated sludge, which has a very high water content. iwaponline.com this compound-based oxidation is an effective conditioning method for the deep dewatering of sludge. sawaint.commdpi.com The process significantly improves the removal of water from sludge, reducing its volume and disposal costs. mdpi.comresearchgate.net
The primary mechanism involves the generation of sulfate radicals that break down the sludge structure. mdpi.comrsc.org Specifically, the radicals destroy the extracellular polymeric substances (EPS) that bind large amounts of water within the sludge matrix. sawaint.commiddlebury.edunih.gov This action releases the trapped "bound water," making it easier to remove through mechanical processes. middlebury.edunih.gov The oxidation also disintegrates sludge flocs and neutralizes surface charges, leading to the formation of a more porous and compressible sludge cake. rsc.orgnih.gov
Studies have shown substantial improvements in sludge dewaterability, as measured by reductions in Capillary Suction Time (CST) and Specific Resistance to Filtration (SRF). researchgate.netrsc.orgscirp.org
Table 2: Research Findings on Persulfate-Conditioned Sludge Dewatering An interactive data table summarizing key results.
| Activation Method | Key Findings | Reported Improvement | Reference(s) |
| Fe(II) Activated Persulfate | Rapidly improves dewatering performance. | CST reduced by 88.8% within 1 minute. | mdpi.com |
| Fe(II) Activated Persulfate | Breaks the polymeric backbone of sludge. | Highest reduction of SRF (88.5%) and CST (91.5%). | rsc.org |
| Thermally Activated Persulfate | Increases relative filterability at 80°C. | CST₀/CST increased 2.52 times. | nih.gov |
| Thermally Activated Persulfate + Fe(II) | Destroys sludge floc structure and releases bound water at 80°C. | CST decreased by 96.5%. | mdpi.com |
| Iron-based Sludge Biochar Activated Persulfate | Cracks tight sludge flocs and releases bound water. | Moisture content of sludge cake reduced to 73.5%. | middlebury.edu |
Activated Carbon Regeneration
Granular activated carbon (GAC) is widely used to adsorb pollutants from water, but once saturated, it becomes a hazardous waste that requires disposal or regeneration. lifesurfing.euacs.org Chemical regeneration using this compound offers an in-situ method to restore the adsorptive capacity of spent activated carbon, promoting a circular economy. lifesurfing.euacs.orgrsc.org
The process involves using activated persulfate to chemically degrade the organic contaminants adsorbed onto the carbon surface. rsc.orgnih.gov Activation can be achieved through heat (thermally activated persulfate, TAP) or with catalysts like iron (iron-activated persulfate, IAP). nih.govacs.org Research has shown that IAP can effectively mineralize adsorbed trichloroethylene (TCE). nih.gov Similarly, TAP has been used to regenerate carbon saturated with 1,2,4-trichlorobenzene (B33124) and toluene. acs.orgacs.org
A challenge in this process is that the regeneration can alter the physical properties of the carbon and lead to sulfate deposition, which may reduce its adsorption capacity in subsequent cycles. lifesurfing.euacs.orgnih.gov However, studies indicate that a post-regeneration washing step can remove the deposited sulfate. lifesurfing.euacs.org Research on GAC saturated with 1,2,4-trichlorobenzene demonstrated that a TAP regeneration process followed by washing could achieve a stable recovery of 48.2% of the initial adsorption capacity over three cycles. lifesurfing.euacs.org Another study found that after three regeneration cycles with this compound, the adsorption of phenol on semi-coke activated carbon was 72 mg/g. scljs1975.com
Groundwater Remediation
This compound is increasingly utilized in advanced oxidation processes (AOPs) for the remediation of contaminated groundwater. Its application is primarily centered around in-situ chemical oxidation (ISCO) and its integration into permeable reactive barriers (PRBs).
In-Situ Chemical Oxidation (ISCO) Strategies
In-situ chemical oxidation (ISCO) is a remediation technique that involves injecting chemical oxidants directly into the contaminated subsurface to destroy pollutants in place. frtr.govwikipedia.org this compound is a favored oxidant in ISCO for several reasons. When activated, it generates powerful sulfate (SO₄⁻•) and hydroxyl (•OH) radicals, which are capable of degrading a wide array of persistent organic contaminants. mdpi.comsawaint.com
One of the key advantages of persulfate in ISCO is its relatively high stability compared to other oxidants like hydrogen peroxide. mdpi.com This stability allows it to travel further from the injection point, enabling a larger radius of influence and more effective treatment of contaminant plumes. frtr.govmdpi.com Furthermore, this compound has a lower affinity for natural organic matter in the soil compared to oxidants like permanganate, which means less of the chemical is consumed by non-target reactions, making the treatment more efficient. frtr.gov It is effective against a range of contaminants, including petroleum hydrocarbons, chlorinated ethenes, and 1,4-dioxane. frtr.govevonik.com
The activation of this compound is a critical step in ISCO and can be achieved through various methods, including heat, alkaline conditions, and the use of metal-based activators like ferrous iron (Fe²⁺). mdpi.comterrasystems.net The generation of sulfate radicals can also promote subsequent anaerobic biodegradation of certain petroleum constituents, offering a combined chemical and biological remediation strategy. frtr.gov
Application in Permeable Reactive Barriers
Permeable reactive barriers (PRBs) are subsurface structures that allow contaminated groundwater to pass through a reactive medium that degrades or immobilizes the contaminants. frtr.gov this compound's properties make it a suitable candidate for use in PRBs, particularly its low solubility form, which acts as an extended-release oxidant. evonik.combattelle.org
This slow-release characteristic is advantageous for PRB applications as it allows for a sustained, long-term treatment of the contaminant plume as it flows through the barrier. evonik.comvertexenvironmental.ca This extended lifetime in the subsurface reduces the frequency of re-application and associated costs. evonik.com Klozur® KP, an extended-release this compound product, has been specifically designed for such applications. evonik.comevonik.com
Bench and field-scale studies have demonstrated the effectiveness of this compound-based PRBs in treating contaminants like pentachlorophenol (B1679276) (PCP) and various volatile organic compounds (VOCs). evonik.comesaa.org In one study, a PRB using alkaline-activated this compound achieved over 99.9% reduction of PCP. evonik.com The longevity of these barriers can be designed to last for multiple years, depending on factors like groundwater velocity and contaminant concentrations. evonik.comesaa.org
Contaminated Soil Remediation
The application of this compound in the remediation of contaminated soil presents both opportunities and challenges, driven by the complex nature of the soil environment. sawaint.comrsc.org
Challenges Posed by Complex Soil Matrices
The effectiveness of this compound in soil remediation can be hindered by the intricate and heterogeneous nature of soil. The presence of soil organic matter (SOM) can have a dual effect. On one hand, SOM can consume the oxidant in non-productive reactions, reducing the efficiency of contaminant degradation. frtr.gov On the other hand, some components of SOM can actually activate persulfate, contributing to the generation of sulfate radicals. rsc.org
Soil texture and composition also play a significant role. For instance, high silt content can impede the mass transfer of the oxidant, limiting its contact with the contaminants. researchgate.net The presence of certain minerals in the soil can enhance the activation of persulfate, while others may inhibit the process. rsc.org Furthermore, the reaction of persulfate in soil is an exothermic process that can significantly alter the soil's redox conditions and characteristics. mdpi.com
Development of Slow-Release Formulations (e.g., Microencapsulated this compound)
To address the challenges of rapid reaction rates and potential negative impacts on the soil environment, slow-release formulations of this compound have been developed. mdpi.comresearchgate.net Microencapsulation is a prominent technique where this compound is coated with a material, such as stearic acid or ethyl cellulose, to control its release rate. mdpi.comresearchgate.netbch.ro
Research has shown that microencapsulated this compound can achieve a sustained release over extended periods. For example, one study found that approximately 60% of the this compound was released from stearic acid microcapsules after 48 hours. mdpi.comresearchgate.netfao.org This controlled release not only improves the efficiency of contaminant degradation by maintaining an optimal oxidant concentration but also minimizes the adverse effects on the soil ecosystem. mdpi.comresearchgate.net Studies have demonstrated the successful degradation of polycyclic aromatic hydrocarbons (PAHs) in soil using these formulations, with degradation rates of 53.6% after 72 hours. mdpi.comresearchgate.net
Research Findings on Slow-Release this compound
| Formulation | Key Finding | Contaminant | Degradation Efficiency | Source |
|---|---|---|---|---|
| Stearic Acid Microcapsules | Sustained release of ~60% persulfate after 48 hours. | PAHs | 53.6% after 72 hours | mdpi.comresearchgate.netfao.org |
Impact on Soil Environment and Microbial Communities
The introduction of this compound into the soil can have significant impacts on the soil's physicochemical properties and its native microbial communities. The application can lead to a decrease in soil pH and an increase in sulfate concentrations. nih.govfrontiersin.org While these changes can be detrimental to some microorganisms, research indicates that the effects are complex and can sometimes be beneficial.
Studies on the co-composting of chicken manure and straw have shown that high concentrations of this compound can alter the microbial community structure, favoring the growth of certain beneficial bacteria. researchgate.net In some cases, the application of this compound has been observed to increase the abundance of thermophilic lignocellulose-degrading bacteria, which can be advantageous in composting processes. nih.govresearchgate.net
However, the rapid reaction of un-encapsulated this compound can have a severe initial impact on the soil environment. mdpi.comresearchgate.net Slow-release formulations, such as microencapsulated this compound, have been shown to have fewer negative effects. mdpi.comresearchgate.net In fact, some studies suggest that these formulations can even promote the growth and development of microorganisms and increase the germination rate of seeds, likely due to the more gradual and less disruptive release of the oxidant. mdpi.comresearchgate.netresearchgate.net This makes slow-release this compound a more ecologically friendly option for soil remediation, potentially facilitating subsequent bioremediation efforts. mdpi.com
Waste Gas Treatment
This compound is utilized in advanced oxidation processes (AOPs) for the treatment of waste gases, targeting the removal of pollutants such as nitrogen oxides (NOx) and sulfur dioxide (SO2). researchgate.net When activated, persulfate generates sulfate radicals (SO₄˙⁻), which are highly reactive and can effectively oxidize these gaseous pollutants. researchgate.net The process typically involves scrubbing the waste gas with an aqueous solution containing this compound.
The chemistry involves the oxidation of NOx and SO₂ to less harmful or more easily removable substances. This persulfate-based AOP offers a promising method for simultaneous removal of multiple pollutants from industrial waste gas streams. researchgate.net
Metal Recovery and Etching Processes (e.g., Ruthenium, Silicon)
This compound plays a significant role in various industrial processes involving metal recovery and the etching of materials like ruthenium and silicon. Its strong oxidizing properties are harnessed to either selectively dissolve metals for recovery or to precisely remove material in etching applications.
Metal Recovery:
In the realm of electronic waste (e-waste) recycling, this compound is employed to recover precious metals. avestia.com It can be used to oxidize and leach base metals such as nickel, iron, and copper, which are often present as substrates for gold coatings. avestia.comresearchgate.net This selective leaching allows for the recovery of gold in a solid, particulate form. avestia.com This method avoids the complete dissolution of gold, simplifying the recovery process and reducing the need for subsequent purification stages, potentially achieving over 98% gold recovery. avestia.comresearchgate.net this compound is also mentioned as a chemical oxidant for generating triiodide material used in leaching solutions for precious metal recovery. google.com
A mechanochemical process utilizing this compound has been developed for copper recovery from waste printed circuit boards (WPCBs). acs.org In this process, this compound acts as a solid oxidant to convert metallic copper into copper oxide and copper sulfate, which can then be leached with water. acs.org
Etching Processes:
Ruthenium: In the manufacturing of integrated circuits, ruthenium (Ru) is a challenging material to remove due to its chemical inertness. researchgate.net this compound, often in combination with other agents like potassium periodate (B1199274) (KIO₄), is used in chemical mechanical polishing (CMP) slurries to enhance the removal rate of ruthenium. researchgate.net The persulfate, when activated, generates sulfate radicals that oxidize the ruthenium surface, forming ruthenium oxides that are more easily removed by the mechanical action of the CMP process. researchgate.net This synergistic effect significantly increases the material removal rate compared to using the agents individually. researchgate.net
Silicon: this compound is used as an additive in etching solutions for silicon (Si), particularly in micro-electromechanical systems (MEMS) fabrication. tytlabs.co.jpresearchgate.net When added to etchants like tetramethylammonium (B1211777) hydroxide (TMAH), this compound has been shown to increase the etch rates and improve the anisotropy of silicon etching without significantly increasing surface roughness. researchgate.netresearchgate.net This is advantageous compared to the more commonly used ammonium (B1175870) persulfate. researchgate.netresearchgate.net The persulfate ions help to achieve smooth surfaces during the etching process. researchgate.net
Factors Influencing Remediation Efficiency and Process Optimization
The effectiveness of this compound-based advanced oxidation processes (AOPs) for environmental remediation is governed by a complex interplay of various factors. Optimizing these parameters is crucial for achieving efficient contaminant degradation.
Influence of pH on Radical Generation and Contaminant Degradation
The pH of the reaction medium is a critical parameter that significantly influences both the generation of reactive radicals and the subsequent degradation of contaminants. mdpi.comrsc.org The speciation and reactivity of the radicals, primarily sulfate radicals (SO₄˙⁻) and hydroxyl radicals (•OH), are highly pH-dependent.
Under acidic to neutral conditions (pH 2.0-8.0), the sulfate radical is often the predominant oxidizing species. rsc.orgrsc.org However, as the pH increases into the alkaline range, the sulfate radical can be converted to the hydroxyl radical. acs.orgnih.gov Specifically, at a pH above 9, the hydroxyl radical becomes the dominant species. rsc.org This transformation is significant because the reactivity of these two radicals with different contaminants can vary. For instance, the degradation of some organic contaminants is more rapid at lower pH values, while for others, higher pH levels are more favorable. acs.org
The effect of pH can also be linked to the activation method. For example, in systems where aquifer minerals are used to activate persulfate, an increase in pH can accelerate persulfate decomposition by promoting the formation of reactive surface hydroxo complexes. acs.orgnih.gov Conversely, higher alkalinity, which is related to pH, can inhibit persulfate activation by forming unreactive surface carbonato complexes. acs.orgnih.gov Research has shown that for certain pollutants, degradation is more efficient at acidic pH, while for others, effective degradation can be achieved across a broad pH range. mdpi.com
| Factor | Effect on Persulfate AOPs | Research Findings |
| pH | Influences the type of radical species generated (SO₄˙⁻ vs. •OH) and the rate of contaminant degradation. rsc.orgacs.orgnih.gov | Sulfate radical is dominant at pH < 7, while both sulfate and hydroxyl radicals are present at pH 9, and hydroxyl radical dominates at pH > 9. rsc.org Some contaminants degrade faster at lower pH, others at higher pH. acs.org Increased pH can accelerate persulfate decomposition with mineral activation. acs.orgnih.gov |
Persistence of Persulfate in Environmental Matrices
The persistence of persulfate in environmental matrices, such as soil and groundwater, is a key factor determining the long-term effectiveness of in-situ chemical oxidation (ISCO) treatments. researchgate.net Unactivated persulfate is relatively stable and can persist in the subsurface for extended periods, with reported half-lives ranging from days to hundreds of days. researchgate.netfrtr.gov This stability allows the oxidant to be transported over significant distances from the injection point, enabling it to reach and treat a larger contaminated area. frtr.gov
The persistence is influenced by several factors, including the concentration of the persulfate solution and the properties of the aquifer materials. researchgate.net Studies have shown that the decomposition of inactivated persulfate can be sluggish in various aquifer solids. researchgate.net The stability of persulfate can also increase with higher ionic strength or a higher concentration of persulfate relative to the mass of aquifer solids. researchgate.net this compound, due to its lower solubility compared to sodium persulfate, can act as a long-term source of persulfate, making it suitable for applications like permeable reactive barriers. esaa.orgbattelle.org
Impact of Soil Properties (e.g., Organic Matter Content, Redox Capacity, Buffer Ability, Adsorption)
The physical and chemical properties of soil play a crucial role in the efficiency of persulfate-based remediation. rsc.orgeeer.org These properties can influence the activation of persulfate, the transport of the oxidant, and the availability of contaminants.
Soil Organic Matter (SOM): The content of natural organic matter in soil can have a dual effect. On one hand, SOM can consume persulfate and the generated radicals, leading to a decrease in remediation efficiency. rsc.org Higher levels of SOM have been shown to significantly reduce the degradation of certain contaminants. rsc.org On the other hand, some components of SOM can activate persulfate to generate sulfate radicals, potentially promoting the degradation of certain pollutants. rsc.orgresearchgate.net
Buffer Ability: The soil's capacity to resist changes in pH is important because persulfate reactions can generate sulfuric acid, leading to a decrease in pH. mdpi.com A high buffering capacity can help maintain a more favorable pH for contaminant degradation.
Adsorption: The adsorption of contaminants to soil particles can limit their availability for oxidation by the reactive radicals in the aqueous phase. eeer.org
Optimization of Initiator and Catalyst Concentration Ratios
The efficiency of persulfate-based AOPs is highly dependent on the proper ratio of persulfate to the initiator or catalyst used for its activation. mdpi.comtaltech.ee An optimal ratio ensures the efficient generation of radicals and minimizes wasteful consumption of the oxidant and activator.
Similarly, when using alkaline activation, increasing the ratio of base to persulfate has been shown to improve the degradation of pollutants in soil. mdpi.com However, due to the natural buffering capacity of soil and water, achieving and maintaining high pH conditions in the field can be challenging and may require large amounts of alkali. mdpi.com A molar ratio of alkali to persulfate of 2:1 has been suggested as optimal for alkaline-activated persulfate systems. mdpi.com
In processes where multiple activators are used, such as in catalytic ozonation with MgO and persulfate, the concentration of each component, including the catalyst and persulfate, needs to be optimized to achieve the highest degradation efficiency. rsc.org Exceeding the optimal concentration of persulfate can lead to a scavenging effect between the generated radicals, which can inhibit the degradation of the target contaminant. rsc.org
| Factor | Effect on Persulfate AOPs | Research Findings |
| Initiator/Catalyst Ratio | Determines the efficiency of radical generation and minimizes wasteful consumption of reagents. mdpi.comtaltech.ee | An excess of Fe²⁺ can scavenge sulfate radicals. mdpi.com A 2:1 molar ratio of alkali to persulfate is suggested as optimal for alkaline activation. mdpi.com Exceeding optimal persulfate concentration can lead to radical scavenging. rsc.org |
Potassium Persulfate in Oxidative Organic Transformations and Catalysis
General Principles of Potassium Persulfate as an Oxidant in Organic Synthesis
The efficacy of this compound as an oxidant stems from its ability to generate the highly reactive sulfate (B86663) radical anion under specific conditions. researchgate.net This radical species is a potent one-electron oxidant that drives numerous organic transformations. researchgate.net
The core of this compound's oxidative power lies in the peroxidic O-O bond of the peroxydisulfate (B1198043) ion (S₂O₈²⁻). researchgate.net Cleavage of this bond results in the formation of two sulfate radical anions (SO₄•⁻). This activation can be initiated through several methods, including thermal, radiolytic, or photolytic means. researchgate.net
The sulfate radical anion is an extremely strong one-electron oxidant with a redox potential of 2.5–3.1 V. researchgate.netmdpi.com Unlike some other reactive oxygen species, the sulfate radical anion has a longer lifetime and preferentially participates in electron-transfer reactions rather than sulfate transfer, ultimately yielding the stable sulfate ion (SO₄²⁻) as a byproduct. researchgate.netresearchgate.net This preference for electron transfer makes it a highly selective and efficient radical initiator in organic reactions. acs.org Mechanistic studies in various reactions, such as the oxidation of alkynes and decarboxylative cross-coupling, confirm the involvement of a free radical pathway initiated by this compound. organic-chemistry.org
This compound is effective in both metal-catalyzed and metal-free oxidative systems, with the choice of pathway often depending on the desired transformation and substrate. researchgate.netacs.org
Metal-Catalyzed Oxidations: Transition metals can activate K₂S₂O₈ to generate the sulfate radical anion. researchgate.net For instance, silver catalysts in combination with K₂S₂O₈ can enable various oxidative C-H bond functionalizations to create C-C, C-O, and C-N bonds. researchgate.net Cobalt-catalyzed systems are also employed for benzylic oxidations. rsc.org The metal catalyst typically participates in a redox cycle, facilitating the decomposition of the persulfate ion and subsequent radical generation. While effective, these systems can introduce concerns regarding cost, toxicity, and the potential for metal leaching into the final product. mdpi.comacs.org
Metal-Free Oxidations: A significant advantage of this compound is its utility in metal-free oxidative transformations, which aligns with the principles of green chemistry. researchgate.netorganic-chemistry.org In these systems, the generation of the sulfate radical anion is achieved through thermal or photochemical activation, avoiding the need for transition metal additives. researchgate.net These metal-free methods have been successfully applied to a variety of reactions, including the synthesis of 1,2-diketones from internal alkynes and the aerobic oxidation of benzylic substrates. organic-chemistry.org Such approaches offer a more sustainable alternative to traditional metal-catalyzed processes. organic-chemistry.org
| Feature | Metal-Catalyzed Oxidations | Metal-Free Oxidations |
|---|---|---|
| Activation Method | Redox reaction with transition metal ions (e.g., Ag⁺, Co²⁺, Fe²⁺) | Thermal, photolytic, or radiolytic energy input |
| Advantages | High efficiency and selectivity for certain transformations; milder reaction conditions may be possible. | Avoids toxic metal catalysts and contamination; often uses simpler, less expensive reagents; aligns with green chemistry principles. organic-chemistry.org |
| Disadvantages | Cost and toxicity of metal catalysts; potential for metal leaching into products; may require specific ligands. mdpi.com | May require higher temperatures or longer reaction times; potentially lower selectivity for some complex substrates. |
| Example Reactions | Silver-promoted ring opening of cyclopropanols; organic-chemistry.org Cobalt-catalyzed C(sp³)–H oxygenation. rsc.org | Aerobic oxidation of benzyl (B1604629) substrates to aryl carbonyls; organic-chemistry.orgorganic-chemistry.org Oxidation of internal alkynes to 1,2-diketones. organic-chemistry.org |
Specific Oxidative Organic Reactions Promoted by this compound
This compound is the key reagent in several named reactions in organic chemistry, demonstrating its utility in the specific oxidation of phenols and anilines.
The Elbs persulfate oxidation is a classic organic reaction where phenols are oxidized by this compound in an alkaline solution to form para-diphenols. wikipedia.org The reaction, first reported by Karl Elbs in 1893, typically proceeds at or below room temperature in an aqueous medium. organicreactions.org
The mechanism begins with the nucleophilic attack of the phenolate (B1203915) anion on the peroxide oxygen of the persulfate ion. wikipedia.orgacs.org This forms an intermediate aryl sulfate ester, which predominantly has the sulfate group in the para position relative to the hydroxyl group. wikipedia.orgorganicreactions.org Subsequent acid-catalyzed hydrolysis of this intermediate yields the final dihydric phenol (B47542) product. organicreactions.org While the reaction is simple to perform and tolerates a wide range of functional groups, it is often characterized by moderate to low yields. wikipedia.org
| Reactant | Product | Key Mechanistic Step | Typical Conditions |
|---|---|---|---|
| Phenol | para-Diphenol (Hydroquinone) | Nucleophilic attack of phenolate on persulfate, followed by hydrolysis. wikipedia.org | Alkaline aqueous solution, room temperature. wikipedia.org |
Analogous to the Elbs reaction, the Boyland–Sims oxidation involves the reaction of anilines with this compound in an alkaline solution. organicreactions.orgwikipedia.org However, this reaction unexpectedly yields ortho-aminoaryl sulfates as the major product, in contrast to the para-selectivity observed with phenols. organicreactions.orgwikipedia.org
Mechanistic studies have shown that the reaction proceeds through the initial formation of an arylhydroxylamine-O-sulfate intermediate. wikipedia.orgchemeurope.com This zwitterionic intermediate then undergoes rearrangement to form the ortho-aminoaryl sulfate, which can be hydrolyzed to the corresponding ortho-aminophenol. wikipedia.org In some cases, small amounts of the para-sulfate isomer are also formed. chemeurope.com Like the Elbs oxidation, this reaction is performed under mild conditions but can also suffer from moderate yields. wikipedia.org A revised mechanism proposes the key involvement of arylnitrenium cations generated by the two-electron oxidation of the arylamine by the persulfate ion. nih.gov
| Reactant | Product | Key Mechanistic Step | Regioselectivity |
|---|---|---|---|
| Aniline | ortho-Aminoaryl sulfate | Formation and rearrangement of an arylhydroxylamine-O-sulfate intermediate. wikipedia.orgchemeurope.com | Predominantly ortho-substitution. organicreactions.orgwikipedia.org |
This compound serves as an efficient oxidant for the conversion of benzylic sp³ C-H bonds into carbonyl groups. organic-chemistry.org This transformation allows for the synthesis of valuable aryl carbonyl compounds, such as acetophenones, benzophenones, and benzoic acids, from readily available benzyl substrates. organic-chemistry.orgthieme-connect.de
This oxidation is often conducted under an oxygen atmosphere and can be achieved without the use of transition metals or halogens. organic-chemistry.orgorganic-chemistry.org In a typical procedure, the reaction is carried out in acetonitrile (B52724) with pyridine (B92270) acting as a phase-transfer catalyst, which enhances the solubility and efficiency of the this compound. organic-chemistry.org Mechanistic investigations point to a radical pathway involving sulfate radical anions and benzyl radical intermediates. organic-chemistry.org This method is noted for its mild conditions and its adherence to green chemistry principles by avoiding heavy metal catalysts. organic-chemistry.org Substrates with electron-withdrawing groups tend to provide better yields. organic-chemistry.org
| Substrate Type | Product Type | Key Features | Typical Conditions |
|---|---|---|---|
| Alkylarenes, N-benzylamides | Acetophenones, Benzophenones, Imides, Benzoic acids | Metal- and halogen-free; organic-chemistry.orgorganic-chemistry.org Radical pathway. organic-chemistry.org | K₂S₂O₈, Pyridine, Acetonitrile, O₂ atmosphere. organic-chemistry.org |
C-S Bond Cleavage Reactions (e.g., Benzyl Thiols)
This compound plays a crucial role in facilitating the oxidative cleavage of carbon-sulfur (C-S) bonds, particularly in benzyl thiols, to yield valuable carbonyl compounds. Research has demonstrated that a combination of visible-light-induced silver catalysis and an oxidant system involving this compound can achieve this transformation efficiently. In this process, a silver(II)-ligand complex, such as [Ag(II)(py)4]S2O8, is employed as a catalyst. rsc.org The reaction is mediated by singlet oxygen and proceeds under mild conditions, offering a controlled and selective method for C-S bond cleavage. rsc.org
Mechanistic studies suggest the involvement of radical processes and singlet oxygen, with disulfides and sulfides identified as key intermediates. rsc.org This methodology is effective for a range of benzyl thiols bearing both electron-donating and electron-withdrawing substituents, as well as for heteroaromatic and naphthyl substrates, leading to the formation of aldehydes and ketones in high yields. rsc.org
A summary of representative substrates and their corresponding products is presented in the table below.
| Substrate (Benzyl Thiol) | Product (Carbonyl Compound) | Yield (%) |
| 4-Methoxybenzyl thiol | 4-Methoxybenzaldehyde | 91 |
| 4-Chlorobenzyl thiol | 4-Chlorobenzaldehyde | 85 |
| 1-Naphthylmethyl thiol | 1-Naphthaldehyde | 82 |
| 2-Thiophenemethyl thiol | 2-Thiophenecarboxaldehyde | 78 |
Synthesis of Alpha,Beta-Unsaturated Carbonyl Compounds
This compound is instrumental in several synthetic strategies for the formation of α,β-unsaturated carbonyl compounds, which are important building blocks in organic synthesis.
Decarboxylative Cross-Coupling Reactions
An iron-mediated decarboxylative cross-coupling reaction provides an efficient route to α,β-unsaturated carbonyl compounds. This method involves the reaction of α-oxocarboxylic acids with acrylic acids in an aqueous solution, utilizing this compound as the oxidant. The reaction proceeds through a free radical pathway and is notable for its use of inexpensive and readily available reagents. This transformation demonstrates broad substrate scope and good functional group compatibility.
Direct Alpha-Csp3-H Methylenation of Aryl Ketones
A transition-metal-free approach for the direct α-Csp3-H methylenation of aryl ketones has been developed using this compound as the oxidant. acs.org In this reaction, various aryl ketone derivatives react with dimethyl sulfoxide (B87167) (DMSO), which serves as the methylene (B1212753) source, to produce α,β-unsaturated carbonyl compounds in good yields. acs.orgnih.gov The optimized reaction conditions typically involve a base such as sodium acetate (B1210297) in DMSO as the solvent at an elevated temperature. acs.org This method is characterized by its wide substrate scope and provides an efficient pathway to this important class of compounds. acs.orgnih.gov
The table below illustrates the scope of this transformation with various substituted aryl ketones.
| Aryl Ketone | Product (α,β-Unsaturated Carbonyl Compound) | Yield (%) |
| Acetophenone | 1-Phenylprop-2-en-1-one | 85 |
| 4'-Methylacetophenone | 1-(p-tolyl)prop-2-en-1-one | 90 |
| 4'-Chloroacetophenone | 1-(4-chlorophenyl)prop-2-en-1-one | 78 |
| 2'-Methoxyacetophenone | 1-(2-methoxyphenyl)prop-2-en-1-one | 72 |
Oxidation of Internal Alkynes to 1,2-Diketones
A catalyst- and transition-metal-free method for the oxidation of internal alkynes to 1,2-diketones has been established using this compound in combination with ambient air. This reaction proceeds in good to very good yields and represents a more sustainable alternative to traditional methods that often rely on expensive and less environmentally friendly transition-metal catalysts.
Mechanistic investigations, including isotope labeling experiments, indicate that the reaction follows a radical pathway. The thermal decomposition of this compound generates sulfate radical anions (SO4•−), which initiate the process. The oxygen atoms incorporated into the 1,2-diketone product originate from both this compound and molecular oxygen. The reaction is typically carried out in a mixed solvent system, such as acetonitrile and water.
Below is a table showcasing the conversion of various internal alkynes to their corresponding 1,2-diketones.
| Internal Alkyne | Product (1,2-Diketone) | Yield (%) |
| Diphenylacetylene | Benzil | 85 |
| 1,2-di-p-tolylacetylene | 1,2-di-p-tolylethane-1,2-dione | 82 |
| 1,2-bis(4-chlorophenyl)acetylene | 1,2-bis(4-chlorophenyl)ethane-1,2-dione | 79 |
| 1-phenyl-1-hexyne | 1-phenylhexane-1,2-dione | 75 |
Decarboxylative Allylation of Aliphatic Carboxylic Acids
This compound serves as a key oxidant in the silver-catalyzed decarboxylative allylation of aliphatic carboxylic acids. This method provides a direct route for the site-specific radical allylation of primary, secondary, and tertiary alkyl acids. The reaction is conducted under mild conditions in an aqueous acetonitrile solution, with silver nitrate (B79036) as the catalyst and this compound as the oxidant. nih.gov Allyl sulfones are used as the allylating agent, and the reaction yields the corresponding alkenes in satisfactory yields. This transformation is valued for its wide functional group compatibility. nih.gov
Catalytic Decarboxylative Nitrogenation
In the field of catalytic decarboxylative nitrogenation, this compound is employed as an effective oxidant for the synthesis of a variety of organoazides from readily available aliphatic carboxylic acids. nih.gov This process involves the use of a nitrogen source, such as PhSO2N3, and proceeds via an alkyl radical mechanism. nih.gov This method is applicable to the preparation of tertiary, secondary, and primary organoazides, highlighting its versatility in forming C-N bonds through a decarboxylative route. nih.gov
Decarboxylative Trifluoromethylation
This compound plays a significant role as a potent oxidant in the decarboxylative functionalization of carboxylic acids. While contemporary methods for decarboxylative trifluoromethylation often employ photoredox and copper catalysis, the underlying principle of generating alkyl radicals via oxidation is a process where this compound has been historically utilized, particularly in conjunction with catalysts like silver(I). In such systems, the persulfate ion serves as the stoichiometric oxidant to facilitate the generation of a high-valent silver species, which in turn promotes the decarboxylation of the carboxylic acid to form an alkyl radical. This radical can then be trapped by a trifluoromethyl source.
The general applicability of this approach is broad, with successful trifluoromethylation of a diverse range of aliphatic carboxylic acids. This includes primary, secondary, and tertiary systems, as well as those containing various functional groups such as heterocycles, olefins, and alcohols. scispace.comnih.gov The mild conditions and functional group tolerance make it a valuable tool for late-stage functionalization in medicinal chemistry. scispace.com
Table 1: Examples of Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids Note: The following table is a representative example of substrates and yields from a highly efficient photoredox/copper-catalyzed method, illustrating the types of transformations possible, for which this compound can serve as the oxidant in alternative protocols.
| Entry | Carboxylic Acid Substrate | Product | Yield (%) |
| 1 | Adamantane-1-carboxylic acid | 1-(Trifluoromethyl)adamantane | 93 |
| 2 | Cyclohexanecarboxylic acid | (Trifluoromethyl)cyclohexane | 83 |
| 3 | 4-Phenylbutanoic acid | 1-Phenyl-3-(trifluoromethyl)propane | 70 |
| 4 | N-Boc-proline | N-Boc-2-(trifluoromethyl)pyrrolidine | 65 |
Oxidation of Thioglycolic Acid to Dithiodiglycolic Acid
The oxidation of thioglycolic acid to dithiodiglycolic acid using this compound is a reaction that demonstrates the necessity of a catalyst for reproducible outcomes. cdnsciencepub.comresearchgate.net In the absence of metal ions, the reaction yields erratic and unsatisfactory results. However, the addition of ferrous (Fe(II)) or ferric (Fe(III)) ions leads to a controlled and efficient oxidation process. cdnsciencepub.comresearchgate.net
The stoichiometry of the catalyzed reaction shows that two moles of thioglycolic acid are oxidized by one mole of this compound to produce one mole of dithiodiglycolic acid. cdnsciencepub.com This transformation is crucial in various chemical applications, including in the formulation of cosmetics and as an intermediate in chemical synthesis.
Table 2: Influence of Iron Catalyst on the Oxidation of Thioglycolic Acid
| Reaction Conditions | Outcome | Reference |
| This compound, Thioglycolic acid | Non-reproducible results | cdnsciencepub.com |
| This compound, Thioglycolic acid, Fe(II) or Fe(III) ions | Reproducible, satisfactory data | cdnsciencepub.comresearchgate.net |
Synthesis of 1,2,3-Thiadiazoles from N-Tosylhydrazones
A transition-metal-free method for the synthesis of 1,2,3-thiadiazoles has been developed utilizing a diiodine/potassium persulfate system. organic-chemistry.org This reaction proceeds by treating N-tosylhydrazones with a thiocyanate (B1210189) salt as the sulfur source in the presence of iodine and this compound as the oxidant system. organic-chemistry.org The reaction is typically carried out in ethanol (B145695) at room temperature, offering an environmentally friendly alternative to traditional methods that often require harsh reagents. organic-chemistry.org
This protocol exhibits a broad substrate scope, tolerating a variety of functional groups on the N-tosylhydrazone, including both electron-donating and electron-withdrawing substituents, as well as heterocyclic moieties. organic-chemistry.org The resulting 1,2,3-thiadiazoles are important heterocyclic compounds with applications in medicinal and agricultural chemistry. organic-chemistry.org
Table 3: Substrate Scope for the Synthesis of 1,2,3-Thiadiazoles Note: The following is a representative selection of substituted N-tosylhydrazones and the corresponding yields of the 1,2,3-thiadiazole (B1210528) products.
| Entry | N-Tosylhydrazone Substituent (Ar) | Product | Yield (%) |
| 1 | 4-Methylphenyl | 4-(p-Tolyl)-1,2,3-thiadiazole | 92 |
| 2 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 89 |
| 3 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 85 |
| 4 | 2-Naphthyl | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 77 |
Mechanistic Investigations of this compound-Promoted Organic Transformations
Involvement of Radical Processes and Molecular Oxygen Incorporation
This compound is well-established as an initiator for radical reactions. wikipedia.org In solution, the persulfate dianion can dissociate to form two sulfate radical anions ([SO₄]⁻•). wikipedia.org These highly reactive species can initiate a variety of organic transformations.
In the context of decarboxylative functionalization, the sulfate radical anion can act as a potent single-electron oxidant to facilitate the formation of alkyl radicals from carboxylic acids. Mechanistic studies on the oxidation of various organic substrates with this compound often point towards the involvement of radical pathways. organic-chemistry.org For instance, in the oxidation of internal alkynes to 1,2-diketones using this compound and ambient air, a radical process is indicated where both the persulfate and molecular oxygen contribute to the incorporated oxygen atoms. organic-chemistry.org This suggests that in certain this compound-promoted reactions, molecular oxygen can be incorporated into the final product through a radical-mediated pathway.
Linear Free Energy Relationships in Decarboxylation Reactions
The effect of substituents on the rate of this compound-promoted decarboxylation reactions has been investigated through linear free energy relationships (LFER). In the decarboxylation of a series of ring-substituted phenylacetic acids, a linear correlation was found between the reaction rates and the Hammett substituent constants (σ⁺). acs.org A reaction constant (ρ) of -0.44 was determined, indicating that electron-donating substituents accelerate the reaction rate. acs.org
This negative ρ value is consistent with a mechanism where electron transfer from the carboxylate anion is the rate-determining step. acs.org Substituents that can stabilize a positive charge buildup in the transition state facilitate this electron transfer, thus increasing the rate of decarboxylation. The study also showed that for aliphatic carboxylates, the rate of decarboxylation is related to the stability of the radical formed upon loss of carbon dioxide. acs.org
Table 4: Relative Rates of Decarboxylation of Substituted Phenylacetic Acids
| Substituent | Relative Rate (k/k₀) |
| p-OCH₃ | 1.54 |
| p-CH₃ | 1.25 |
| H | 1.00 |
| p-Cl | 0.84 |
| m-Cl | 0.79 |
Catalyst Cycles in Redox Systems (e.g., Fe(II)/Fe(III) Cycles)
As previously noted in the oxidation of thioglycolic acid, the presence of a redox-active metal catalyst is crucial for the efficacy of some this compound-mediated reactions. cdnsciencepub.comresearchgate.net In the iron-catalyzed oxidation of thioglycolic acid, a well-defined Fe(II)/Fe(III) catalytic cycle is operative. cdnsciencepub.comresearchgate.net
The proposed mechanism involves the following steps:
Oxidation of the Catalyst: Ferrous ions (Fe(II)) are oxidized to ferric ions (Fe(III)) by this compound. K₂S₂O₈ + 2Fe²⁺ → 2K⁺ + 2SO₄²⁻ + 2Fe³⁺
Oxidation of the Substrate and Regeneration of the Catalyst: The ferric ions then oxidize thioglycolic acid to dithiodiglycolic acid, and in the process, are reduced back to ferrous ions, thus completing the catalytic cycle. cdnsciencepub.comresearchgate.net 2HSCH₂COOH + 2Fe³⁺ → (SCH₂COOH)₂ + 2H⁺ + 2Fe²⁺
This catalytic cycle allows for the continuous regeneration of the active catalytic species, enabling the reaction to proceed efficiently with only a catalytic amount of iron. cdnsciencepub.comresearchgate.net Similar Fe(II)/Fe(III) cycles are known to be important in various persulfate-based advanced oxidation processes for the degradation of organic pollutants. mdpi.com
Analytical and Other Specialized Applications of Potassium Persulfate
Analytical Reagent in Oxidative Reactions
In analytical chemistry, potassium persulfate's strong oxidizing properties are harnessed for the breakdown and analysis of various substances. riverlandtrading.combiofargo.com It serves as a crucial reagent in methods that require the conversion of analytes into a form more suitable for detection and quantification. riverlandtrading.comatamanchemicals.com
This compound is effective in the oxidative decomposition of organic compounds, a critical step in their qualitative and quantitative analysis. biofargo.com Its ability to break down complex organic molecules makes it a valuable tool in chemical research. biofargo.com The compound is used in redox titration methods to determine the concentration of various organic and inorganic reducing agents. riverlandtrading.com Specific applications include its use as an oxidizing agent in the Elbs persulfate oxidation of phenols and the Boyland-Sims oxidation of anilines. atamanchemicals.com Furthermore, it is employed in the determination of dissolved organic carbon. sigmaaldrich.com The decomposition of this compound generates sulfate (B86663) radicals, which facilitate these oxidative processes. wasteless.biosigmaaldrich.com
A primary analytical application of this compound is in environmental water quality monitoring, specifically for the simultaneous determination of Total Nitrogen (TN) and Total Phosphorus (TP). shimadzu.comchesapeakebay.net This method, often referred to as the alkaline persulfate digestion method, has been evaluated as a more sensitive, accurate, and less toxic alternative to traditional Kjeldahl digestion for nitrogen analysis. usgs.govthermofisher.com
The process involves digesting a water sample with an alkaline this compound solution under heat and pressure, typically in an autoclave. shimadzu.comchesapeakebay.net Under initially alkaline conditions, all forms of nitrogen (organic and inorganic) are oxidized to nitrate (B79036) (NO₃⁻). chesapeakebay.netwisc.edu As the reaction progresses, the persulfate decomposes, causing the pH to drop into the acidic range (<2.2). chesapeakebay.netwisc.edu This acidic environment facilitates the hydrolysis and oxidation of all phosphorus compounds to orthophosphate (PO₄³⁻). chesapeakebay.netwisc.eduumces.edu
Following digestion, the resulting nitrate and orthophosphate can be measured simultaneously using automated colorimetric methods or ion chromatography. shimadzu.comchesapeakebay.netwisc.edu This provides a single-digestion procedure for both TN and TP, improving efficiency in environmental laboratories. shimadzu.com The method is suitable for a wide range of water types, including fresh, estuarine, and wastewater. chesapeakebay.netnemi.gov
Table 1: Typical Conditions for Alkaline Persulfate Digestion
| Parameter | Value/Condition | Source(s) |
| Oxidizing Reagent | This compound (K₂S₂O₈), low nitrogen | chesapeakebay.netcloudfront.net |
| Digestion Environment | Initially Alkaline, becoming Acidic | chesapeakebay.netwisc.edu |
| Temperature | 120-121°C | shimadzu.com |
| Pressure | 18-20 psi | wisc.edu |
| Digestion Time | 30-60 minutes | shimadzu.comchesapeakebay.net |
| Typical Analytical Range (TN) | 0.01 to 3.0 mg-N/L | chesapeakebay.netcloudfront.net |
| Typical Analytical Range (TP) | 0.01 to 0.5 mg-P/L | chesapeakebay.netcloudfront.net |
Materials Science and Engineering Applications
The strong oxidizing potential of this compound is utilized in various materials science and engineering fields for surface modification and preparation.
This compound is widely used for the treatment and activation of metal surfaces, particularly for copper and aluminum. atamankimya.comfjmlchem.com It is a key component in cleaning, pickling, and micro-etching solutions designed to prepare metal surfaces prior to subsequent processes like plating or adhesive bonding. atamankimya.comevonik.comfmc.com The persulfate ions oxidize the metal surface, removing contaminants and creating a more active surface for improved adhesion. fjmlchem.comfmc.com For example, it is used in etching mixtures for copper and for the activation of aluminum surfaces. fjmlchem.com
In the electronics industry, this compound is a crucial component in the manufacturing of printed circuit boards (PCBs). evonik.comalphachem.biz It is employed as an etchant to selectively remove unwanted copper from the board's surface, thereby creating the desired circuit patterns. riverlandtrading.comfjmlchem.comalphachem.biz The persulfate solution effectively oxidizes copper metal (Cu) to soluble cupric ions (Cu²⁺), which are then washed away. fmc.comp-m-services.co.uk This process is a form of "chemical sandpaper" that cleans and prepares the copper surface. p-m-services.co.uk
This compound also finds applications in silicon etching for microelectronics. fjmlchem.com It can be added to anisotropic etching solutions, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), to influence the etch rates and surface characteristics of silicon wafers. researchgate.net Research has shown that adding this compound to TMAH solutions can increase the etch rates and anisotropy of silicon without significantly increasing surface roughness. researchgate.net It is also listed as a potential oxidizing agent in compositions for selectively etching silicon-germanium (SiGe) material. justia.com
Table 2: Applications of this compound in Etching
| Application | Substrate | Purpose | Source(s) |
| Microelectronics | Printed Circuit Boards (PCBs) | Selective removal of copper to form circuit patterns | fjmlchem.comevonik.comalphachem.biz |
| Microelectronics | Silicon (Si) | Anisotropic etching, surface modification | researchgate.net |
| Microelectronics | Silicon-Germanium (SiGe) | Component in selective etching formulations | justia.com |
| Metal Finishing | Copper, Aluminum, Brass, Zinc Alloys | Cleaning, pickling, and surface activation | atamankimya.comfjmlchem.comevonik.com |
This compound is used as a chemical modifying agent for starch. atamankimya.comevonik.com The treatment of native starch with oxidants like persulfate leads to depolymerization and the introduction of carbonyl and carboxyl groups. atamankimya.commdpi.com This oxidation process alters the physicochemical properties of the starch, such as its viscosity, gelatinization temperature, and compatibility with other materials. atamanchemicals.commdpi.com Modified starches are used in a variety of applications, including the production of adhesives, coatings, and paper sizing. atamankimya.comatamanchemicals.com For instance, this compound has been used to catalyze the esterification of starch and to initiate graft copolymerization in the formation of starch-based foams and composites. mdpi.comresearchgate.net
Pulp and Textile Processing (e.g., Bleaching, Desizing, Sizing, Binders, Coatings)
This compound (K₂S₂O₈) is a powerful oxidizing agent utilized extensively in the pulp and textile industries. fishersci.nofishersci.fi Its effectiveness in various stages of processing enhances product quality and improves process efficiency. fishersci.nofishersci.se
In textile manufacturing, one of the primary applications of this compound is as a bleaching agent for fibers. fishersci.noatamanchemicals.com Its strong oxidative properties enable the removal of natural colorants and impurities, resulting in a cleaner and whiter fabric. fishersci.noherts.ac.uk The compound is particularly noted for its use as a bleach activator in cold bleaching processes, which is beneficial for materials like denim. scribd.com As a desizing agent, this compound is used to remove starch-based sizing materials from fabrics, preparing them for subsequent stages like dyeing and printing. atamanchemicals.comfishersci.pteasychem.org This oxidative desizing process is an alternative to enzymatic or acid-based methods. easychem.org
This compound also plays a role in the polymerization of monomers like acrylonitrile (B1666552), which is a key component in the production of acrylic fibers. fishersci.no
In the paper industry, this compound is employed to bleach paper pulp, enhancing its whiteness and brightness. fishersci.nofishersci.fi It is effective in the delignification process, breaking down and decolorizing lignin (B12514952) and other impurities in the pulp, which is a crucial step for producing high-quality paper. fishersci.no Furthermore, it is used in the modification of starch and the production of binders and coating materials, which are essential for paper sizing and finishing. scribd.comereztech.comfishersci.ca
| Application | Industry | Purpose |
| Bleaching | Textile, Paper | Removes natural colorants and impurities (e.g., lignin) to increase whiteness. fishersci.nofishersci.fiatamanchemicals.com |
| Desizing | Textile | Removes starch-based sizing from fabrics via oxidation. atamanchemicals.comfishersci.pteasychem.org |
| Polymerization | Textile | Acts as an initiator for producing acrylic fibers. fishersci.no |
| Sizing & Binders | Paper | Used in the modification of starch and preparation of binders and coatings. scribd.comereztech.comfishersci.ca |
Photography and Imaging Processes
This compound has historically been a key chemical in photographic processing. wikipedia.orgfishersci.com Its applications are primarily linked to its strong oxidizing capabilities.
Thiosulfate (B1220275) Removal in Photographic Plates and Paper (Anthion)
In traditional black-and-white photography, sodium thiosulfate, commonly known as "hypo," is used as a fixing agent to remove unexposed silver halides from the emulsion. However, residual hypo can degrade the final silver image over time, causing staining and fading. easychem.org this compound was marketed under the name "Anthion" as a hypo eliminator to remove the last traces of thiosulfate from photographic plates and paper, ensuring archival stability. wikipedia.orgfishersci.comamericanelements.comepa.gov Its oxidizing action converts the thiosulfate into sulfate, which is more easily washed away. easychem.org
Applications in Film Photofinishing
Beyond its role as a hypo eliminator, this compound is utilized more broadly in the film photofinishing industry. wikipedia.orgfishersci.comfishersci.no It can be used as an oxidizing agent in various steps of film and print processing. fishersci.nocenmed.com For instance, its function as an oxidizer is valuable in certain chemical treatment baths during the complex process of developing photographic film. wikipedia.orgfishersci.no
Miscellaneous Scientific and Industrial Applications
The utility of this compound extends to other specialized areas, including the manufacturing of adhesives and environmental protection.
Accelerated Curing of Low Formaldehyde (B43269) Adhesives
This compound serves as an agent to accelerate the curing of low-formaldehyde adhesives. scribd.comfishersci.cawikipedia.orgwikipedia.orgamericanchemistry.com In the production of composite wood products and other materials, adhesives with low formaldehyde content are increasingly used. This compound acts as an oxidizer in these formulations, initiating and speeding up the polymerization and cross-linking reactions of the adhesive resins. wikipedia.orgamericanchemistry.com This leads to a faster and more efficient curing process. ereztech.com
Oxidative Degradation of Harmful Gases
In the field of environmental science, this compound is applied to the oxidative degradation of harmful gases. scribd.comwikipedia.orgfishersci.comwikipedia.org It is used in waste gas treatment systems to break down pollutants. scribd.comwikidata.org The strong oxidizing potential of the persulfate radical, generated from this compound, can effectively decompose various hazardous airborne compounds, converting them into less harmful substances. service.gov.ukfishersci.ca This application is an important aspect of air pollution control in various industrial settings. service.gov.uk
Applications in Disinfectants
This compound is a key component in the formulation of various disinfectants, valued for its strong oxidizing properties. calibrechem.comhncmcl.com It is often used in combination with other compounds to create broad-spectrum disinfectants effective against a range of pathogens, including bacteria, viruses, fungi, and molds. hncmcl.comchemicalbook.com When dissolved in water, this compound releases active oxygen through a free chain reaction, forming highly reactive species like hydroxyl and sulfate radicals. chemicalbook.com This mechanism allows it to effectively break down organic contaminants and microorganisms. calibrechem.com
Disinfectant formulations may combine this compound with other substances such as potassium sulfate, organic acids, and phosphate (B84403) buffers to achieve stability and enhance disinfection efficacy. google.com For instance, a composite powder containing potassium monopersulfate is noted for its high stability and water solubility, making it a versatile option for various disinfection tasks. chemicalbook.com Its role as an oxidizing agent also extends to water treatment, where it aids in the oxidative degradation of harmful substances. vrpersulfates.comatamankimya.com The strong oxidizing nature of this compound makes it effective for cleaning and disinfection in industrial settings, such as paper manufacturing, by removing organic contaminants and microbes. calibrechem.com
Research in Biological and Interdisciplinary Sciences
In biological and interdisciplinary research, this compound (KPS) is widely utilized as a potent oxidizing agent and a radical initiator. biofargo.comniper.gov.inwasteless.bio Its ability to generate sulfate radicals (SO₄⁻•) upon decomposition, which can be initiated by heat, makes it a valuable tool in various laboratory applications. niper.gov.indss.go.thresearchgate.net
One of the primary roles of this compound in a research context is as an initiator for polymerization reactions. atamankimya.comniper.gov.in It is frequently used in the synthesis of polymers such as polystyrene spheres and polyacrylamide-based hydrogels. niper.gov.inatamanchemicals.com For example, it acts as a thermal initiator in the free-radical polymerization for creating hydrogels that can be used in drug delivery systems. niper.gov.in In the field of nanotechnology, KPS is employed for grafting monomers onto natural polymers, like tragacanth gum, to create new materials with specific properties, such as antimicrobial efficacy. niper.gov.in
This compound also plays a significant role in analytical chemistry. It is used to oxidize the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) reagent to its radical cation (ABTS•+) for measuring the antioxidant capacity of various compounds, including natural products from medicinal plants. atamanchemicals.combiorxiv.org Furthermore, its strong oxidizing power is harnessed for the oxidative decomposition of organic compounds, which is beneficial for both qualitative and quantitative analysis in environmental and chemical research. biofargo.com This includes applications in wastewater treatment to break down persistent organic pollutants. biofargo.com
Recent research has explored its use in advanced oxidation processes for environmental remediation. For instance, combining this compound with microwave irradiation has been shown to synergistically generate sulfate and hydroxyl radicals, effectively disintegrating and solubilizing biopolymers in sludge. researchgate.net
Below is an interactive data table summarizing some of the research applications of this compound.
| Research Area | Specific Application | Compound(s) It Interacts With | Key Finding/Purpose |
| Polymer Chemistry | Initiator for polymerization | Styrene, Acrylonitrile, Butadiene | Synthesis of monodispersed, surfactant-free polystyrene spheres. atamanchemicals.comsigmaaldrich.com |
| Polymer Chemistry | Initiator for hydrogel synthesis | Acrylamide (B121943), N,N'-methylene-bis-acrylamide | Creation of poly (acrylamide)-based hydrogels for various applications. niper.gov.in |
| Nanotechnology | Grafting initiator | Tragacanth gum, Itaconic acid | Synthesis of polymers with significant antimicrobial efficacy. niper.gov.in |
| Analytical Chemistry | Oxidizing agent in antioxidant assays | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Generation of ABTS radical cation to measure antioxidant activity. atamanchemicals.combiorxiv.org |
| Environmental Science | Oxidative degradation of pollutants | Phenol (B47542), 2,3-dichlorophenol, 1-naphthol | Treatment of wastewater by oxidizing persistent organic pollutants. biofargo.comdss.go.th |
| Environmental Science | Sludge disintegration | Biopolymers in waste activated sludge | Enhanced solubilization of sludge through advanced oxidation processes. researchgate.net |
| Materials Science | Surface hydroxylation | Polypropylene | Functionalization of polymer surfaces. researchgate.net |
| Protein Studies | Protein uptake visualization | Hydrogel microspheres | Used to initiate polymerization of microgels for studying protein interactions. rsc.org |
Q & A
Basic Question: What are the standard methodologies for using potassium persulfate as an oxidizing agent in polymer synthesis?
Methodological Answer:
this compound (KPS) is widely used as a radical initiator in polymerization reactions. A common approach involves dissolving KPS in deionized water (typically 0.1–2.0 wt%) and heating the solution to 60–80°C to thermally decompose KPS into sulfate radicals (SO₄⁻·), which initiate polymerization . For example, in free-radical polymerization of acrylamide derivatives, KPS is added under nitrogen purge to minimize oxygen inhibition. Researchers must optimize reaction parameters such as monomer-to-initiator ratio, temperature, and pH to control polymer molecular weight and conversion efficiency. Recent studies highlight its role in synthesizing stimuli-responsive hydrogels, where KPS concentration directly influences crosslinking density and mechanical properties .
Advanced Question: How can researchers resolve contradictions in KPS efficacy across analytical methods, such as discrepancies in total phosphorus digestion protocols?
Methodological Answer:
Discrepancies in KPS performance, such as its underrecovery of total phosphorus (TP) in sediments compared to HClO₄-H₂SO₄ digestion (e.g., 19–42% vs. 83–100% recovery in standard samples ), require systematic validation. Researchers should:
- Matrix-Specific Calibration: Test KPS digestion efficiency in target matrices (e.g., soil vs. water) using certified reference materials.
- Interference Analysis: Investigate interactions between KPS and organic/inorganic compounds (e.g., humic acids or metal ions) that may inhibit oxidation.
- Method Hybridization: Combine KPS with auxiliary oxidants (e.g., UV irradiation) to enhance degradation efficiency, as demonstrated in advanced oxidation processes (AOPs) .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
KPS is a strong oxidizer and poses risks of combustion, skin irritation, and respiratory hazards. Key protocols include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent direct contact .
- Ventilation: Work in fume hoods to avoid inhalation of dust or decomposition products (e.g., sulfur oxides).
- Storage: Store in airtight containers away from reducers (e.g., organic solvents) and moisture. Note that KPS decomposes exothermically above 65°C, requiring temperature-controlled environments .
Advanced Question: How can researchers optimize KPS activation parameters for contaminant degradation in environmental remediation studies?
Methodological Answer:
Optimizing KPS activation involves balancing radical generation and persistence. Key strategies include:
- Thermal Activation: Heating to 50–70°C enhances SO₄⁻· yield but accelerates KPS self-degradation. For example, at 373 K, 30 mM KPS achieved 94.8% pyridine degradation via thermal activation .
- Catalytic Enhancement: Transition metals (e.g., Fe²⁺) or heterogeneous catalysts (e.g., zero-valent iron) can lower activation energy. However, excess Fe²⁺ may scavenge radicals, necessitating stoichiometric optimization .
- pH Adjustment: Neutral to alkaline conditions favor SO₄⁻· conversion to hydroxyl radicals (·OH), broadening contaminant targeting .
Advanced Question: How do researchers design experiments to address KPS degradation kinetics under varying environmental conditions?
Methodological Answer:
Degradation kinetics studies often employ:
- Batch Reactor Systems: Monitor KPS concentration decay via iodometric titration or HPLC under controlled temperature/pH .
- Microplastic Interaction Models: Graphically analyze KPS decomposition rates in the presence of microplastics, where increased surface area accelerates radical scavenging .
- Arrhenius Equation: Calculate activation energy (Eₐ) for KPS decomposition to predict stability in field applications .
Advanced Question: What experimental frameworks are used to evaluate KPS-driven advanced oxidation processes (AOPs) for emerging contaminants?
Methodological Answer:
Robust AOP experimental design includes:
- Response Surface Methodology (RSM): Optimize variables (e.g., KPS concentration, temperature, reaction time) using central composite design. For example, RSM modeling achieved 94.8% total organic carbon removal in pyridine degradation .
- Radical Scavenger Tests: Add ethanol or tert-butanol to distinguish SO₄⁻· vs. ·OH contributions to degradation pathways .
- Ecotoxicity Assessment: Post-treatment bioassays (e.g., Daphnia magna survival tests) ensure degradation byproducts are non-hazardous .
Basic Question: How does this compound’s solubility and stability influence its selection in aqueous-phase reactions?
Methodological Answer:
KPS has low solubility in cold water (4.49 g/100 mL at 20°C ), requiring pre-dissolution in warm water (40–50°C) for homogeneous radical distribution. Its stability is pH-dependent, with slower decomposition in acidic conditions. Researchers must account for solubility limitations in high-ionic-strength solutions (e.g., seawater) by adjusting ionic composition or using co-solvents .
Advanced Question: How can researchers address KPS’s limited efficacy in complex matrices, such as organic-rich sediments?
Methodological Answer:
In organic-rich environments, KPS efficiency is reduced due to radical quenching by dissolved organic matter. Solutions include:
- Pre-Treatment: Oxidize organic matter with ozone or H₂O₂ before KPS application.
- Dual-Oxidant Systems: Combine KPS with peroxymonosulfate (PMS) to generate multiple radical species (SO₄⁻·, ·OH, O₂⁻·) for enhanced contaminant targeting .
- Longevity Dosing: Apply KPS above its solubility limit (e.g., 50 mM) to create a sustained release reservoir, enabling months-long treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
